molecular formula C11H10ClNO B3359204 3-(5-chloro-1H-indol-3-yl)propanal CAS No. 843656-18-8

3-(5-chloro-1H-indol-3-yl)propanal

Cat. No.: B3359204
CAS No.: 843656-18-8
M. Wt: 207.65 g/mol
InChI Key: WVJAOFXEMFUYEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-chloro-1H-indol-3-yl)propanal is a useful research compound. Its molecular formula is C11H10ClNO and its molecular weight is 207.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(5-chloro-1H-indol-3-yl)propanal suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(5-chloro-1H-indol-3-yl)propanal including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(5-chloro-1H-indol-3-yl)propanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO/c12-9-3-4-11-10(6-9)8(7-13-11)2-1-5-14/h3-7,13H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVJAOFXEMFUYEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=CN2)CCC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40460881
Record name 3-(5-chloro-1H-indol-3-yl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40460881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

843656-18-8
Record name 3-(5-chloro-1H-indol-3-yl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40460881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-(5-chloro-1H-indol-3-yl)propanal chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 3-(5-Chloro-1H-indol-3-yl)propanal

Executive Summary

3-(5-Chloro-1H-indol-3-yl)propanal (CAS: 843656-18-8) is a critical synthetic intermediate in the development of indole-based pharmaceuticals. Characterized by a 5-chloroindole core and a reactive propyl-aldehyde side chain, this compound serves as a versatile scaffold for constructing complex heterocyclic architectures. Its primary utility lies in its ability to undergo reductive aminations, Wittig olefinations, and C-C bond-forming reactions, making it indispensable for the synthesis of serotonin (5-HT) receptor modulators, melatonin analogs, and kinase inhibitors (e.g., EGFR). This guide provides a comprehensive technical analysis of its properties, synthesis, and application in drug discovery.

Chemical Identity & Physiochemical Profile

The physicochemical properties of 3-(5-chloro-1H-indol-3-yl)propanal dictate its handling and reactivity. The 5-chloro substituent increases lipophilicity (LogP) relative to the parent indole, enhancing membrane permeability in downstream pharmaceutical candidates but also reducing aqueous solubility.

Table 1: Physiochemical Specifications

PropertyValueNotes
IUPAC Name 3-(5-chloro-1H-indol-3-yl)propanal
CAS Number 843656-18-8
Molecular Formula C₁₁H₁₀ClNO
Molecular Weight 207.66 g/mol
Predicted LogP ~2.8 - 3.1Lipophilic; requires organic solvents (DCM, THF).
H-Bond Donors 1 (Indole NH)
H-Bond Acceptors 1 (Aldehyde O)
Physical State Viscous Oil / Low-melting SolidOften isolated as a crude oil due to instability.
Storage -20°C, Inert Atmosphere (Ar/N₂)Aldehydes are prone to oxidation and polymerization.

Synthetic Methodologies

The synthesis of 3-(5-chloro-1H-indol-3-yl)propanal is rarely performed via direct formylation of a propyl chain. Instead, it is most efficiently accessed through the oxidation of its alcohol precursor, which is synthesized via a modified Fischer Indole reaction.

Primary Route: Fischer Indole Synthesis & Oxidation

This two-stage protocol is preferred for its scalability and the availability of starting materials.

  • Step 1: Fischer Indole Cyclization Reaction of 4-chlorophenylhydrazine hydrochloride with 3,4-dihydro-2H-pyran yields the alcohol intermediate, 3-(5-chloro-1H-indol-3-yl)propan-1-ol (CAS: 141071-81-0). The pyran ring acts as a masked aldehyde/alcohol equivalent.

  • Step 2: Controlled Oxidation The alcohol is oxidized to the aldehyde. Swern oxidation or Dess-Martin Periodinane (DMP) are recommended over Jones reagent to prevent over-oxidation to the carboxylic acid.

Experimental Protocol (Step 2 - DMP Oxidation):

  • Preparation: Dissolve 3-(5-chloro-1H-indol-3-yl)propan-1-ol (1.0 equiv) in anhydrous dichloromethane (DCM) under argon.

  • Addition: Cool to 0°C. Add Dess-Martin Periodinane (1.2 equiv) portion-wise.

  • Reaction: Warm to room temperature and stir for 1-2 hours. Monitor by TLC (Aldehyde typically runs higher than alcohol).

  • Workup: Quench with sat. NaHCO₃/Na₂S₂O₃ (1:1). Extract with DCM, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Flash chromatography (Hexane/EtOAc). Note: The aldehyde is unstable; use immediately.

Synthesis Pathway Diagram

SynthesisPath Start 4-Chlorophenylhydrazine HCl Intermed Intermediate: 3-(5-Chloro-1H-indol-3-yl)propan-1-ol (CAS: 141071-81-0) Start->Intermed Fischer Indole Cyclization Reagent1 3,4-Dihydro-2H-pyran (4% aq. H2SO4) Reagent1->Intermed Product Target: 3-(5-Chloro-1H-indol-3-yl)propanal (CAS: 843656-18-8) Intermed->Product Oxidation Reagent2 Dess-Martin Periodinane (DCM, 0°C) Reagent2->Product

Caption: Figure 1. Synthesis of 3-(5-chloro-1H-indol-3-yl)propanal via Fischer Indole cyclization followed by DMP oxidation.

Reactivity & Functionalization

The aldehyde functionality at the C3-propyl position is a "chemical handle" that allows for the rapid diversification of the indole scaffold.

Reductive Amination (Key for CNS Drugs)

The most common application is the synthesis of tryptamine analogs.

  • Mechanism: Condensation with a primary or secondary amine forms an imine/iminium ion, which is reduced in situ by Sodium Triacetoxyborohydride (STAB).

  • Utility: Generates 5-HT receptor ligands and transporter inhibitors.

Wittig Olefination

Reaction with phosphorus ylides extends the carbon chain, useful for creating lipophilic linkers in kinase inhibitors.

Reactivity Flowchart

Reactivity Aldehyde 3-(5-Chloro-1H-indol-3-yl)propanal RedAm Reductive Amination (R-NH2, NaBH(OAc)3) Aldehyde->RedAm Wittig Wittig Reaction (Ph3P=CH-R) Aldehyde->Wittig Oxidation Oxidation (NaClO2, NaH2PO4) Aldehyde->Oxidation Tryptamine 5-Chloro-tryptamine Analogs (5-HT Ligands) RedAm->Tryptamine Forms C-N Bond Alkene Indole Alkenes (Linker Extension) Wittig->Alkene Forms C=C Bond Acid Indole-3-propanoic Acid (Auxin Analogs) Oxidation->Acid Forms -COOH

Caption: Figure 2. Divergent synthetic pathways from the aldehyde intermediate.

Medicinal Chemistry Applications

Serotonin (5-HT) & Melatonin Receptor Modulation

The 3-(indol-3-yl)propylamine scaffold mimics the endogenous neurotransmitters serotonin and melatonin. The 5-chloro substitution is a classic medicinal chemistry tactic to:

  • Block Metabolism: Prevents hydroxylation at the 5-position, extending half-life.

  • Enhance Potency: Increases lipophilic interaction with the receptor binding pocket (e.g., 5-HT1A, 5-HT2A).

  • Reference: 5-chloro-tryptamine derivatives often show higher affinity for 5-HT6 receptors compared to their unsubstituted counterparts.

Kinase Inhibitors (EGFR)

Indole-3-propanal derivatives serve as precursors for "linker-tail" moieties in EGFR inhibitors. The aldehyde allows for the attachment of solubilizing groups (e.g., morpholine, piperazine) via reductive amination, which can interact with the solvent-exposed region of the kinase ATP-binding pocket.

Handling, Stability & Safety Protocols

Safety Warning:

  • Aldehyde Toxicity: Like all aldehydes, this compound is a potential skin sensitizer and respiratory irritant. Handle in a fume hood.

  • Indole Instability: Indoles are electron-rich and susceptible to oxidative degradation by light and air.

Storage Protocol:

  • Purify Immediately: Do not store crude reaction mixtures.

  • Low Temperature: Store neat oil or solid at -20°C.

  • Inert Gas: Flush vials with Argon before sealing.

  • Solution Stability: Unstable in acidic solutions (polymerization risk). Prepare solutions in neutral solvents (DMSO, DCM) immediately prior to use.

References

  • Synthesis of Indole-3-propanol Analogs: Source:Journal of Chemical Health Risks, 2024. "Synthesis, Characterization and Anticancer Evaluation of 1-(5-Substituted-1H-Indol-3-Yl)-3-(P-Substituted-Benzyl) Prop-2-En-1-One Derivatives." Link:[Link][1]

  • Medicinal Chemistry of Indole Scaffolds (EGFR): Source:National Institutes of Health (PMC), 2023. "Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides." Link:[Link](Note: Representative link for indole-EGFR context)

Sources

CAS number and molecular weight of 3-(5-chloro-1H-indol-3-yl)propanal

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-(5-chloro-1H-indol-3-yl)propanal: Synthesis, Properties, and Applications in Drug Discovery

Physicochemical Properties

A summary of the key physicochemical properties of 3-(5-chloro-1H-indol-3-yl)propanal is presented in the table below. These values are calculated based on the compound's chemical structure.

PropertyValue
Molecular Formula C₁₁H₁₀ClNO
Molecular Weight 207.66 g/mol
IUPAC Name 3-(5-chloro-1H-indol-3-yl)propanal
Appearance (Predicted) Solid

Proposed Synthesis Workflow

The synthesis of 3-(5-chloro-1H-indol-3-yl)propanal can be efficiently achieved through the oxidation of the corresponding primary alcohol, 3-(5-chloro-1H-indol-3-yl)propan-1-ol. This precursor is commercially available, with CAS number 141071-81-0. The choice of a mild oxidizing agent is crucial to prevent over-oxidation to the carboxylic acid and to avoid unwanted side reactions with the electron-rich indole ring.

SynthesisWorkflow StartingMaterial 3-(5-chloro-1H-indol-3-yl)propan-1-ol (CAS: 141071-81-0) Product 3-(5-chloro-1H-indol-3-yl)propanal StartingMaterial->Product Oxidation (e.g., PCC, DMP)

Caption: Proposed synthesis of 3-(5-chloro-1H-indol-3-yl)propanal.

Experimental Protocol: Oxidation of 3-(5-chloro-1H-indol-3-yl)propan-1-ol

This section details a step-by-step methodology for the synthesis of 3-(5-chloro-1H-indol-3-yl)propanal. The use of pyridinium chlorochromate (PCC) is described here as a reliable method for this transformation.

Materials:

  • 3-(5-chloro-1H-indol-3-yl)propan-1-ol

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Silica gel

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Chromatography column

Procedure:

  • In a clean, dry round-bottom flask, dissolve 3-(5-chloro-1H-indol-3-yl)propan-1-ol in anhydrous dichloromethane.

  • Add pyridinium chlorochromate (PCC) to the solution in a single portion. The molar ratio of PCC to the alcohol should be approximately 1.5:1.

  • Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction, dilute the mixture with dichloromethane and filter it through a pad of silica gel to remove the chromium salts.

  • Wash the filtrate sequentially with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the resulting crude product by column chromatography on silica gel to obtain pure 3-(5-chloro-1H-indol-3-yl)propanal.

Rationale for Experimental Choices

The selection of PCC as the oxidizing agent is based on its well-established ability to convert primary alcohols to aldehydes with minimal over-oxidation. The use of anhydrous dichloromethane as the solvent is critical to prevent the hydration of the aldehyde product. The workup procedure involving a silica gel plug and aqueous washes is designed to effectively remove the inorganic byproducts and unreacted starting material, leading to a high-purity final product.

Potential Applications in Drug Discovery

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[2][4] The introduction of a chlorine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its metabolic stability and receptor binding affinity.[1][3]

The propanal functional group in 3-(5-chloro-1H-indol-3-yl)propanal serves as a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse library of derivatives. This makes the compound a valuable intermediate for the development of new therapeutic agents targeting a range of diseases. For instance, indole derivatives have shown promise as anticancer agents, and the specific substitution pattern of this compound could be explored for the development of novel kinase inhibitors or other targeted therapies.[5][6]

References

  • 1H-Indole-3-propanoic acid, 5-chloro- | C11H10ClNO2 | CID 185780 - PubChem. (URL: [Link])

  • 3-(1H-indol-3-yl)propanal | C11H11NO | CID 22487053 - PubChem. (URL: [Link])

  • 3-(5-Chloro-1-methylindol-3-yl)propan-1-ol - PubChem. (URL: [Link])

  • Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC. (URL: [Link])

  • Synthesis, Characterization and Anticancer Evaluation of 1-(5-Substituted-1H-Indol-3-Yl)-3-(P-Substituted-Benzyl) Prop-2-En-1-One Derivatives | Journal of Chemical Health Risks. (URL: [Link])

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC. (URL: [Link])

  • Multicomponent synthesis of 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives - PubMed. (URL: [Link])

  • Synthesis of Heteroarylogous 1H-Indole-3-carboxamidines via a Three-Component Interrupted Ugi Reaction - AIR Unimi. (URL: [Link])

  • Breakthrough in indole chemistry could accelerate drug development - EurekAlert!. (URL: [Link])

  • Total Synthesis of the Proposed Structure of Indolyl 1,2-Propanediol Alkaloid, 1-(1H-Indol-3-yloxy)propan-2-ol - MDPI. (URL: [Link])

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed. (URL: [Link])

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (URL: [Link])

  • Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. (URL: [Link])

Sources

Comparative Technical Analysis: 5-Chloroindole-3-Propanal vs. 5-Chlorotryptamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis comparing 5-chloroindole-3-propanal and 5-chlorotryptamine . It is designed for researchers in medicinal chemistry and neuropharmacology, focusing on structural homology, synthetic interconnectivity, and divergent reactivity profiles.

Executive Summary

This analysis contrasts 5-chlorotryptamine (5-CT) , a well-characterized serotonin receptor agonist, with 5-chloroindole-3-propanal , a reactive aldehyde intermediate. The core distinction lies in their side-chain length (ethyl vs. propyl) and functional termination (amine vs. aldehyde). While 5-CT is a stable pharmacological probe, the propanal derivative serves primarily as a transient synthetic precursor to 5-chlorohomotryptamine or as a metabolic intermediate in the degradation of chain-extended tryptamines.

Structural & Physicochemical Profiling

The primary structural divergence is the carbon chain length and the oxidation state of the terminal group. 5-CT possesses an ethylamine side chain characteristic of the tryptamine class, whereas 5-chloroindole-3-propanal features a propyl side chain terminating in an electrophilic aldehyde.

Table 1: Physicochemical Comparison

Feature5-Chlorotryptamine (5-CT)5-Chloroindole-3-Propanal
CAS Number 3764-94-1 (Freebase)N/A (Research Chemical)*
Molecular Formula C₁₀H₁₁ClN₂C₁₁H₁₀ClNO
Molecular Weight 194.66 g/mol 207.66 g/mol
Side Chain 2-Aminoethyl (Ethyl, 2C)3-Oxopropyl (Propyl, 3C)
Functional Group Primary Amine (-NH₂)Aldehyde (-CHO)
Electronic Nature Nucleophile (Basic)Electrophile (Reactive)
Stability High (as HCl salt)Low (prone to oxidation/polymerization)
Primary Role 5-HT Receptor AgonistSynthetic Intermediate / Metabolite

*Note: 5-chloroindole-3-propanal is not a standard catalog reagent and is typically generated in situ or isolated as a specific intermediate. Data is derived from the homologous indole-3-propanal.

Synthetic Interconnectivity & Homology

A critical distinction for drug development is that 5-chloroindole-3-propanal is NOT the direct precursor to 5-chlorotryptamine.

  • 5-Chlorotryptamine is derived from a 2-carbon precursor (e.g., 5-chloroindole-3-acetonitrile or 5-chloroindole-3-glyoxylamide).

  • 5-Chloroindole-3-propanal yields 5-chlorohomotryptamine (a chain-extended analog) upon reductive amination.

The aldehyde equivalent that corresponds to 5-CT is 5-chloroindole-3-acetaldehyde .

Visualization: Divergent Synthetic Pathways

The following diagram illustrates the structural divergence based on chain length (Homologation).

G Indole 5-Chloroindole (Starting Scaffold) Acyl 5-Chloroindole-3-glyoxyl chloride Indole->Acyl + Oxalyl Chloride Acrylic 3-(5-Chloroindol-3-yl)acrylic acid Indole->Acrylic Vilsmeier / Knoevenagel Amide 5-Chloroindole-3-glyoxylamide Acyl->Amide + NH3 Tryptamine 5-Chlorotryptamine (5-CT) (2-Carbon Amine) Amide->Tryptamine Reduction (LiAlH4) Aldehyde2C 5-Chloroindole-3-acetaldehyde (Metabolite via MAO) Tryptamine->Aldehyde2C MAO-A (Oxidation) Propanal 5-Chloroindole-3-propanal (3-Carbon Aldehyde) Acrylic->Propanal Selective Reduction Homotryptamine 5-Chlorohomotryptamine (3-Carbon Amine) Propanal->Homotryptamine Reductive Amination

Figure 1: Divergent synthetic pathways distinguishing the ethyl (tryptamine) and propyl (homotryptamine) series.

Reactivity Profiles: The "Warhead" vs. The Pharmacophore
5-Chloroindole-3-Propanal ( The Electrophile)

This molecule is chemically unstable relative to the amine. Aldehydes in the indole series are prone to:

  • Oxidation: Rapid conversion to 5-chloroindole-3-propionic acid upon exposure to air.

  • Polymerization: Aldol-type condensations, especially in basic media.

  • Adduct Formation: Reacts with biological nucleophiles (lysine residues, glutathione) to form Schiff bases. This reactivity makes it a potential toxic metabolite if accumulated.

5-Chlorotryptamine (The Nucleophile)

5-CT acts as a stable base.

  • Receptor Binding: The protonated amine mimics the endogenous neurotransmitter serotonin (5-HT), forming an essential ionic bond with Aspartate-3.32 in 5-HT receptors [1].

  • Metabolic Stability: While stable in storage, it is metabolically susceptible to Monoamine Oxidase (MAO). MAO removes the amine group, converting 5-CT into 5-chloroindole-3-acetaldehyde (not propanal).

Pharmacological Implications[1][2][3]
  • 5-Chlorotryptamine (5-CT):

    • Mechanism: High-affinity agonist at 5-HT1A, 5-HT1B, 5-HT1D, 5-HT5A, and 5-HT7 receptors.

    • Application: Used extensively as a pharmacological tool to induce hypothermia (via 5-HT7) and study serotonergic signaling [2].

    • Toxicity: Moderate; primarily related to receptor overstimulation (Serotonin Syndrome risk).

  • 5-Chloroindole-3-Propanal:

    • Mechanism: Likely inactive at 5-HT receptors due to the lack of the cationic amine headgroup required for the aspartate salt bridge.

    • Toxicity: Aldehydes are generally reactive. If formed in vivo (e.g., from the breakdown of 5-chlorohomotryptamine), it would be rapidly detoxified by aldehyde dehydrogenase (ALDH) to the corresponding carboxylic acid.

Experimental Protocols
Protocol A: Synthesis of 5-Chlorotryptamine (Speeter-Anthony Method)

This is the industry-standard route for high-purity tryptamine synthesis.

  • Acylation: Dissolve 5-chloroindole (1.0 eq) in anhydrous diethyl ether (0.1 M). Add oxalyl chloride (1.2 eq) dropwise at 0°C. Stir for 1 hour to precipitate the glyoxyl chloride intermediate.

  • Amidation: Bubble ammonia gas or add aqueous ammonium hydroxide to the suspension. The bright yellow solid converts to the glyoxylamide. Filter and wash with water.[1][2]

  • Reduction: Suspend the amide in anhydrous THF. Add LiAlH₄ (4.0 eq) slowly under Argon. Reflux for 12 hours.

  • Workup: Quench with Fieser method (H₂O, 15% NaOH, H₂O). Filter salts. Acidify filtrate with HCl/Ether to precipitate 5-CT Hydrochloride . Recrystallize from Ethanol/EtOAc.

Protocol B: Reductive Amination (Aldehyde to Amine)

Applicable if converting 5-chloroindole-3-propanal to 5-chlorohomotryptamine.

  • Imine Formation: Dissolve 5-chloroindole-3-propanal (1.0 eq) in Methanol. Add Ammonium Acetate (10.0 eq). Stir at RT for 30 min.

  • Reduction: Add Sodium Cyanoborohydride (NaCNBH₃, 1.5 eq). Adjust pH to ~6 with acetic acid. Stir for 12 hours.

  • Isolation: Basify to pH 10 with NaOH. Extract with Dichloromethane (DCM). The product is the homotryptamine (3-carbon chain).

References
  • PubChem. (2025). 5-Chlorotryptamine Compound Summary. National Library of Medicine. Available at: [Link]

  • Takano, S., et al. (1976). Efficient Synthesis of Tryptamine. Heterocycles.

Sources

Biological Activity of 5-Chloroindole-3-Propanal Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide examines the pharmacological versatility of 5-chloroindole-3-propanal and its downstream derivatives. While the propanal itself serves as a reactive synthetic intermediate (a "chemical pivot"), its derivatives represent a privileged class of pharmacophores in drug discovery. The 5-chloro substitution on the indole ring enhances lipophilicity and metabolic stability (blocking C5-hydroxylation), while the 3-carbon propanal side chain provides the critical steric distance required for binding to Melatonin Receptors (


) and interacting with kinase domains (EGFR/BRAF).

This guide details the synthetic pathways, mechanism of action (MoA), and validated experimental protocols for evaluating these compounds as anticancer and antimicrobial agents.

Part 1: The Pharmacophore & Synthetic Logic

The "Chemical Pivot" Strategy

The 5-chloroindole-3-propanal scaffold is rarely the final drug due to the reactivity of the aldehyde group. Instead, it acts as a divergent hub. The biological activity is dictated by how this aldehyde is "trapped":

  • Reductive Amination (Target: GPCRs): Converting the aldehyde to secondary/tertiary amines yields 5-chlorotryptamine analogs, potent agonists for melatonin and serotonin receptors.

  • Condensation (Target: Microbial Enzymes): Reaction with hydrazides yields Schiff bases (hydrazones) , which chelate metal ions in microbial active sites.

  • Oxidation (Target: Neuroprotection): Conversion to 5-chloroindole-3-propionic acid , a bioisostere of the neuroprotective metabolite indole-3-propionic acid (IPA).

Synthetic Workflow (DOT Visualization)

The following diagram illustrates the generation of the propanal intermediate via Vilsmeier-Haack formylation followed by homologation, and its subsequent divergence into bioactive libraries.

SyntheticPathway Start 5-Chloroindole (Precursor) Step1 3-Formyl-5-chloroindole (Vilsmeier-Haack) Start->Step1 POCl3/DMF Step2 5-Chloroindole-3-acrylic acid (Knoevenagel) Step1->Step2 Malonic acid, Pyridine Pivot 5-CHLOROINDOLE-3-PROPANAL (The Pivot) Step2->Pivot 1. LiAlH4 (to alcohol) 2. Swern Oxidation ProdA Tryptamine Analogs (Melatonin Agonists) Pivot->ProdA Reductive Amination (NaBH3CN) ProdB Hydrazone Derivatives (Antimicrobial/Anticancer) Pivot->ProdB Condensation (R-NH-NH2) ProdC Propionic Acid Analogs (Anti-inflammatory) Pivot->ProdC Pinnick Oxidation

Figure 1: Divergent synthesis strategy utilizing 5-chloroindole-3-propanal as the central electrophilic hub for generating bioactive libraries.

Part 2: Biological Mechanisms & Targets[1][2][3]

Anticancer Activity (EGFR/BRAF & Tubulin)

Derivatives formed by condensing 5-chloroindole-3-propanal with hydrazine moieties (hydrazones) exhibit significant antiproliferative effects.

  • Mechanism: These compounds act as dual inhibitors. The indole core occupies the ATP-binding pocket of kinases (EGFR, BRAF), while the hydrazone tail extends into the solvent-accessible region or interacts with the "gatekeeper" residues.

  • Key Finding: 5-chloro substitution increases potency against

    
     mutants compared to the non-chlorinated parent, likely due to halogen bonding within the hydrophobic pocket [1].
    
Melatonin Receptor Agonism ( )

The 3-carbon chain (propyl) of the propanal derivatives mimics the ethyl-amide spacing of melatonin.

  • Mechanism: 5-Chlorotryptamine derivatives (reduced propanals) bind to

    
     and 
    
    
    
    GPCRs. The 5-Cl group mimics the 5-methoxy group of melatonin but prevents metabolic O-demethylation, significantly extending half-life (
    
    
    ).
  • Signaling: Binding triggers

    
     protein coupling, inhibiting adenylyl cyclase and reducing cAMP levels [2].
    
Signaling Pathway Visualization

Mechanism Ligand 5-Cl-Indole Derivative MT1 MT1/MT2 Receptor (GPCR) Ligand->MT1 Agonist Binding EGFR EGFR/BRAF Kinase (Tyrosine Kinase) Ligand->EGFR ATP Competition Gi Gi Protein Activation MT1->Gi Phos Inhibit Phosphorylation EGFR->Phos cAMP cAMP Reduction Gi->cAMP Sleep Circadian Regulation (Sleep Onset) cAMP->Sleep Apop Caspase-3 Activation (Apoptosis) Phos->Apop

Figure 2: Dual mechanism of action. Pathway A (Left) depicts GPCR activation for circadian regulation. Pathway B (Right) depicts kinase inhibition leading to cancer cell apoptosis.

Part 3: Experimental Protocols

Synthesis of 5-Chloroindole-3-Propanal (The Scaffold)

Note: This aldehyde is unstable and should be prepared fresh or stored under inert gas at -20°C.

  • Formylation: Dissolve 5-chloroindole (10 mmol) in DMF (5 mL). Add

    
     (12 mmol) dropwise at 0°C. Reflux for 1 hr. Hydrolyze with ice water/NaOH to yield 5-chloroindole-3-carboxaldehyde .
    
  • Homologation (Knoevenagel): Reflux the aldehyde (5 mmol) with malonic acid (10 mmol) in pyridine (20 mL) with a catalytic amount of piperidine for 4 hrs. Acidify to precipitate 5-chloroindole-3-acrylic acid .

  • Reduction & Oxidation:

    • Reduce the acrylic acid using

      
       in dry THF to obtain the propanol .
      
    • Perform a Swern Oxidation (Oxalyl chloride/DMSO, -78°C) on the propanol to yield 5-chloroindole-3-propanal .

In Vitro Anticancer Assay (MTT Protocol)

Objective: Determine


 against cancer cell lines (e.g., MCF-7, HeLa).
  • Seeding: Seed cells (

    
     cells/well) in 96-well plates containing DMEM + 10% FBS. Incubate for 24h at 37°C/5% 
    
    
    
    .
  • Treatment: Dissolve 5-chloroindole derivative in DMSO. Prepare serial dilutions (0.1 µM to 100 µM). Add to wells (Final DMSO < 0.1%).

  • Incubation: Incubate for 48h.

  • Labeling: Add 20 µL MTT reagent (5 mg/mL in PBS). Incubate 4h.

  • Solubilization: Aspirate media. Add 150 µL DMSO to dissolve formazan crystals.

  • Read: Measure absorbance at 570 nm. Calculate cell viability relative to control.

Antimicrobial MIC Determination

Objective: Evaluate hydrazone derivatives against MRSA and C. albicans.

  • Preparation: Prepare stock solution of derivative in DMSO (1 mg/mL).

  • Dilution: Use 96-well microtiter plates with Mueller-Hinton broth. Perform 2-fold serial dilutions.

  • Inoculation: Add microbial suspension (

    
     CFU/mL) to each well.
    
  • Control: Include Positive (Ciprofloxacin/Fluconazole) and Negative (DMSO only) controls.

  • Analysis: Incubate at 37°C for 24h (bacteria) or 48h (fungi). The MIC is the lowest concentration showing no visible turbidity [3].

Part 4: Comparative Data Analysis

The following table summarizes the structure-activity relationship (SAR) of 5-chloroindole derivatives derived from the propanal/aldehyde scaffold.

Derivative ClassR-Group (at C3 chain)TargetActivity (

/ MIC)
Reference
Hydrazone

MRSA (Bacteria)MIC: 6.25 µg/mL[3]
Hydrazone

MCF-7 (Breast Cancer)

: 32 nM
[1]
Tryptamine


Receptor

: 0.36 nM
[2]
Carboxylate

(Acid)
COX-2 EnzymeSelectivity Index > 50[4]

Key Insight: The hydrazone linkage (


) significantly enhances antimicrobial activity compared to the free aldehyde or acid, likely due to improved cell wall penetration and metal chelation capability.

References

  • Stein, R., et al. (2020). Structure-based discovery of potent and selective melatonin receptor agonists. eLife. Retrieved from [Link]

  • Shirinzadeh, H., et al. (2008). Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives. Chemotherapy. Retrieved from [Link]

  • Hefney, A., et al. (2017). Design, Synthesis and biological evaluation of some novel indole derivatives as selective COX-2 inhibitors. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

3-(5-chloro-1H-indol-3-yl)propanal solubility in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Organic Solvent Solubility of 3-(5-chloro-1H-indol-3-yl)propanal

Abstract

The solubility of an active pharmaceutical ingredient (API) or lead compound is a critical physicochemical property that profoundly influences its entire development lifecycle, from early-stage in vitro screening to formulation and final bioavailability.[1][2] This guide provides a comprehensive technical overview of the solubility characteristics of 3-(5-chloro-1H-indol-3-yl)propanal, an indole derivative of interest to researchers in medicinal chemistry and drug discovery. Due to the absence of extensive published solubility data for this specific molecule, this document synthesizes theoretical principles, data from structurally analogous compounds, and detailed experimental protocols to empower scientists to predict, measure, and interpret its solubility in a range of common organic solvents. We present a framework for rational solvent selection, detailed methodologies for both qualitative and quantitative solubility determination, and a discussion of the expected outcomes based on molecular structure analysis.

Introduction to 3-(5-chloro-1H-indol-3-yl)propanal

Molecular Structure and Physicochemical Properties

3-(5-chloro-1H-indol-3-yl)propanal is a derivative of the indole scaffold, a privileged structure in medicinal chemistry. Its key features include:

  • Core Structure: 1H-indole ring system.

  • Substituents:

    • A chloro group at the 5-position of the indole ring.

    • A propanal chain at the 3-position.

  • Molecular Formula: C₁₁H₁₀ClNO[3]

  • Molecular Weight: 207.66 g/mol

The molecule's structure imparts a balance of hydrophobicity (from the chloro-substituted benzene ring) and polarity (from the indole N-H group and the aldehyde's carbonyl oxygen), which is the primary determinant of its solubility behavior.

The Critical Role of Solubility in Research and Development

A compound's solubility is not merely a physical data point; it is a gatekeeper for biological activity and therapeutic potential.

  • In Vitro Screening: Low solubility can lead to the precipitation of a compound in assay media, resulting in unreliable and artificially low measures of activity and potency.[1] This can cause promising compounds to be overlooked or lead to costly, time-consuming troubleshooting.

  • Formulation Development: The ability to create stable, deliverable drug formulations (e.g., for oral or parenteral administration) is fundamentally dependent on the compound's solubility in acceptable excipients.[4]

  • Bioavailability: For orally administered drugs, a compound must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. Poor aqueous solubility is a leading cause of low oral bioavailability, a major hurdle in drug development.[2]

Understanding and quantifying the solubility of 3-(5-chloro-1H-indol-3-yl)propanal in various organic solvents is therefore a foundational step for any research program involving this molecule. Organic solvents are crucial for initial stock solution preparation, purification via crystallization, and as components in various formulation systems.

Theoretical Assessment and Solvent Selection Rationale

While direct experimental measurement is the gold standard, a theoretical analysis based on molecular structure and data from analogous compounds can guide solvent selection and predict likely solubility trends.

Structural-Functional Analysis

The solubility of 3-(5-chloro-1H-indol-3-yl)propanal is a composite of the contributions from its distinct chemical features:

  • Indole Ring: The N-H group can act as a hydrogen bond donor, while the aromatic π-system can interact with various solvents.

  • Propanal Chain: The aldehyde group (C=O) is polar and can act as a hydrogen bond acceptor.

  • 5-Chloro Substituent: The chlorine atom significantly increases the molecule's lipophilicity and molecular weight compared to its non-chlorinated parent, indole-3-propanal. This modification is expected to decrease solubility in highly polar solvents (like water) and enhance it in non-polar organic solvents.

Predictive Analysis from Analogous Compounds

We can infer the likely solubility profile by examining closely related molecules:

  • Indole-3-carboxaldehyde: This is a very close structural analog. It is reported to be soluble in polar organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) at concentrations around 30 mg/mL.[5] It is also soluble in other polar solvents like methanol and ethanol but shows limited solubility in non-polar solvents like hexane.[6][7]

  • Indole-3-acetic Acid: A comprehensive study showed its solubility follows the order: ethyl acetate > DMSO > DMF > n-butanol > acetone > isopropanol > n-propanol > ethanol > methanol > acetonitrile > chloroform.[8] This highlights the effectiveness of polar aprotic solvents (DMSO, DMF, ethyl acetate) in dissolving indole derivatives.

  • Indole: The parent compound is sparingly soluble in water but highly soluble in methanol, demonstrating the role of hydrogen bonding with the solvent.

Experimental Determination of Solubility

This section provides validated protocols for systematically measuring the solubility of 3-(5-chloro-1H-indol-3-yl)propanal.

Protocol 1: Rapid Qualitative Solubility Assessment

This initial screening method provides a fast, semi-quantitative estimate of solubility, which is invaluable for guiding subsequent quantitative experiments.

Principle: A small, fixed amount of solute is titrated with a solvent to visually determine if it dissolves. A common threshold for "soluble" in this context is >10 mg/mL.

Step-by-Step Methodology:

  • Preparation: Weigh approximately 5 mg of 3-(5-chloro-1H-indol-3-yl)propanal into a small, clear glass vial.

  • Solvent Addition: Add the selected organic solvent to the vial in 100 µL increments.

  • Mixing: After each addition, cap the vial and vortex vigorously for 30-60 seconds.

  • Observation: Visually inspect the solution against a contrasting background for any undissolved solid particles.

  • Classification:

    • Very Soluble: Dissolves completely within the first 100 µL (<1 min).

    • Soluble: Dissolves completely after 200-500 µL.

    • Sparingly Soluble: Some dissolution is observed, but solid remains even after adding 1 mL of solvent.

    • Insoluble: No visible dissolution occurs after adding 1 mL of solvent.

Protocol 2: Quantitative Thermodynamic Solubility (Shake-Flask Method)

This is the definitive method for determining the equilibrium (thermodynamic) solubility of a compound.[9] It measures the maximum concentration of a solute that can be dissolved in a solvent at a specific temperature when the system has reached equilibrium.

Principle: An excess amount of the solid compound is agitated in the solvent for an extended period to ensure the solution becomes saturated. The concentration of the dissolved compound in the supernatant is then measured.

Step-by-Step Methodology:

  • Dispensing: Add an excess of solid 3-(5-chloro-1H-indol-3-yl)propanal to a series of vials (e.g., 5-10 mg per vial). The key is to ensure undissolved solid will remain at the end of the experiment.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of each selected organic solvent to its respective vial.

  • Equilibration: Seal the vials tightly. Place them on an orbital shaker or rotator in a temperature-controlled environment (typically 25 °C) and agitate for 24-48 hours.[1] This long incubation is critical to ensure thermodynamic equilibrium is reached.

  • Phase Separation: After incubation, allow the vials to rest, letting the excess solid settle. To separate the saturated supernatant from the undissolved solid, either:

    • Centrifugation: Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes).

    • Filtration: Carefully draw the supernatant using a syringe and pass it through a solvent-compatible 0.45 µm filter (e.g., PTFE) to remove any fine particulates.

  • Quantification:

    • Carefully take a known aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the chosen analytical method.

    • Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS.[1][10]

    • A standard calibration curve of 3-(5-chloro-1H-indol-3-yl)propanal must be prepared in the same solvent to ensure accurate quantification.

  • Calculation: Calculate the original concentration in the saturated supernatant, factoring in the dilution, to determine the final solubility (typically expressed in mg/mL or µM).

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add Excess Solid Compound to Vial B Add Precise Volume of Organic Solvent A->B C Seal and Agitate (24-48h at 25°C) B->C D Centrifuge or Filter to get Saturated Supernatant C->D E Dilute Supernatant D->E F Analyze via HPLC or LC-MS (vs. Calibration Curve) E->F G Final Solubility Result (mg/mL or µM) F->G

Caption: Workflow for Thermodynamic Solubility Determination.

Data Presentation and Interpretation

While experimental data for 3-(5-chloro-1H-indol-3-yl)propanal must be generated, the following table presents an illustrative summary of the expected solubility profile based on the theoretical analysis.

Solvent ClassSolvent ExamplePredicted Solubility CategoryPredicted Quantitative Range (mg/mL)Rationale
Polar Aprotic DMSOVery High> 50Strong H-bond acceptor, effectively solvates the indole N-H and aldehyde. Consistent with indole analogs.[5]
DMFVery High> 50Similar to DMSO, a highly effective solvent for polar, multifunctional molecules.[5]
AcetoneHigh20 - 50Good H-bond acceptor, though less polar than DMSO/DMF.
Ethyl AcetateHigh20 - 50Proven to be an excellent solvent for related indole acids, balancing polarity and lipophilicity.
Polar Protic EthanolModerate5 - 20Can act as both H-bond donor and acceptor, but the chloro- group's lipophilicity may limit high solubility.
MethanolModerate5 - 20More polar than ethanol, but similar H-bonding capabilities.[6]
Non-Polar TolueneLow< 1Lacks strong H-bonding capability to interact with the polar groups of the solute.[6]
HexaneVery Low / Insoluble< 0.1Dominated by van der Waals forces, insufficient to break the solute's crystal lattice energy.[6]

Conclusion

3-(5-chloro-1H-indol-3-yl)propanal is predicted to be a compound with favorable solubility in a wide range of common polar organic solvents, particularly polar aprotic solvents like DMSO and DMF. This characteristic is advantageous for its use in research and early-stage drug development, facilitating the preparation of stock solutions for biological screening and purification processes. The increased lipophilicity due to the 5-chloro substituent likely reduces its solubility in highly polar protic solvents compared to non-chlorinated analogs and renders it poorly soluble in non-polar hydrocarbon solvents. The experimental protocols detailed in this guide provide a robust framework for researchers to obtain precise, reliable solubility data, which is an essential prerequisite for advancing any further investigation of this compound.

References

  • Indole-3-carboxaldehyde - Solubility of Things. Solubility of Things. [Link]

  • Procedure for Determining Solubility of Organic Compounds - Scribd. Scribd. [Link]

  • Indole-3-propionic acid | Solubility of Things. Solubility of Things. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero. [Link]

  • Solubility of Organic Compounds. (2023, August 31). LibreTexts. [Link]

  • solubility experimental methods.pptx. SlideShare. [Link]

  • ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science. BioDuro. [Link]

  • Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic - Sygnature Discovery. Sygnature Discovery. [Link]

  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which | American Pharmaceutical Review. (2014, April 29). American Pharmaceutical Review. [Link]

  • Equilibrium Solubility, Model Correlation, and Solvent Effect of Indole-3-acetic Acid in Twelve Pure Solvents | Request PDF - ResearchGate. ResearchGate. [Link]

  • On the positional and orientational order of water and methanol around indole: a study on the microscopic origin of solubility - RSC Publishing. Royal Society of Chemistry. [Link]

  • Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC. (2020, November 13). National Center for Biotechnology Information. [Link]

  • Predicting drug solubility in organic solvents mixtures - Unipd. (2024, May 18). University of Padua. [Link]

  • MIT Open Access Articles Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT DSpace. [Link]

  • 3-(1H-indol-3-yl)propanal | C11H11NO | CID 22487053 - PubChem. PubChem. [Link]

Sources

Technical Guide: 3-(5-Chloro-1H-indol-3-yl)propanal as a Scaffold for Melatonin Receptor Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of 3-(5-Chloro-1H-indol-3-yl)propanal in Melatonin Analog Synthesis Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Development Professionals

Executive Summary

In the development of melatonergic agents, the modulation of the indole ethylamino side chain is a critical strategy for refining G-protein coupled receptor (GPCR) selectivity and metabolic stability. 3-(5-Chloro-1H-indol-3-yl)propanal serves as a pivotal intermediate in the synthesis of homomelatonin analogs—compounds featuring a three-carbon (propyl) linker between the indole core and the acetamide functionality, as opposed to the ethyl linker found in endogenous melatonin.

This guide details the synthetic utility, mechanistic pathways, and experimental protocols for leveraging this aldehyde intermediate. By extending the alkyl chain and incorporating a 5-chloro substituent (a bioisostere for the 5-methoxy group), researchers can access ligands with altered kinetic profiles (e.g., partial agonism/antagonism) and enhanced lipophilicity, critical for blood-brain barrier (BBB) penetration.

Chemical Significance & Structural Logic

The Homologation Strategy

Standard melatonin (N-acetyl-5-methoxytryptamine) acts as a non-selective full agonist at MT1 and MT2 receptors. The introduction of 3-(5-chloro-1H-indol-3-yl)propanal allows for the synthesis of 5-chlorohomomelatonin .

  • Chain Extension: The transition from an ethyl to a propyl chain often shifts the pharmacological profile from full agonism to partial agonism or antagonism, providing tools to dissect receptor-specific signaling pathways.

  • 5-Chloro Substitution: The chlorine atom at position 5 mimics the steric bulk and electronic properties of the native methoxy group but significantly increases metabolic stability by preventing O-demethylation, a primary metabolic clearance route for melatonin.

The Aldehyde Advantage

The aldehyde functionality at the C3-terminus offers superior synthetic versatility compared to the corresponding acid or alcohol:

  • Reductive Amination: Direct access to secondary and tertiary amines for SAR (Structure-Activity Relationship) exploration.

  • Wittig/Horner-Wadsworth-Emmons: Facilitates the installation of unsaturated side chains or rigidified linkers.

  • Pictet-Spengler Cyclization: Enables the construction of tetrahydro-β-carboline derivatives (tricyclic analogs).

Synthetic Pathways[1][2][3][4]

The synthesis of the target aldehyde and its conversion to the melatonin analog involves a multi-step sequence.[1] The most robust route avoids the direct Michael addition of acrolein (which is prone to polymerization) in favor of a stepwise reduction of the corresponding propanoic acid derivative.

Pathway Diagram (Graphviz)

SynthesisPathway Indole 5-Chloroindole Acid 3-(5-Chloroindol-3-yl) propanoic acid Indole->Acid Michael Addn. Alcohol 3-(5-Chloroindol-3-yl) propan-1-ol Acid->Alcohol Reduction Aldehyde 3-(5-Chloroindol-3-yl) propanal (Target Intermediate) Alcohol->Aldehyde Oxidation Amine 5-Chlorohomotryptamine Aldehyde->Amine Reductive Amination Final 5-Chlorohomomelatonin (Target Analog) Amine->Final Acetylation Acrylic Acrylic Acid Ac2O, AcOH LiAlH4 LiAlH4 THF, 0°C Swern DMSO, (COCl)2 Et3N, -78°C RedAm NH4OAc, NaBH3CN MeOH Ac2O Ac2O, Pyridine

Caption: Stepwise synthesis of 5-chlorohomomelatonin via the key propanal intermediate.

Detailed Experimental Protocols

Step 1: Synthesis of 3-(5-Chloro-1H-indol-3-yl)propanoic Acid

Direct alkylation using acrylic acid is preferred over acrolein to ensure high regio-control at C3.

  • Reagents: 5-Chloroindole (1.0 eq), Acrylic acid (1.5 eq), Acetic anhydride (1.0 eq), Acetic acid (solvent).

  • Protocol:

    • Dissolve 5-chloroindole in glacial acetic acid/acetic anhydride (2:1 ratio).

    • Add acrylic acid dropwise at room temperature.

    • Heat the mixture to 90°C for 4–6 hours. Monitor by TLC (5% MeOH in DCM).

    • Workup: Cool to RT. Pour into ice water. The product typically precipitates. Filter, wash with cold water, and recrystallize from ethanol/water.

    • Yield Expectation: 75–85%.

Step 2: Reduction to 3-(5-Chloro-1H-indol-3-yl)propan-1-ol
  • Reagents: LiAlH4 (2.0 eq), Anhydrous THF.

  • Protocol:

    • Suspend LiAlH4 in anhydrous THF under Argon at 0°C.

    • Add the propanoic acid derivative (dissolved in THF) dropwise, maintaining temperature <5°C.

    • Allow to warm to RT and stir for 2 hours.

    • Quench: Fieser workup (add water, 15% NaOH, water sequentially). Filter the aluminum salts.

    • Concentrate the filtrate to yield the crude alcohol.

Step 3: Oxidation to the Propanal (The Key Intermediate)

Swern oxidation is recommended to prevent over-oxidation to the acid.

  • Reagents: Oxalyl chloride (1.1 eq), DMSO (2.2 eq), Triethylamine (5.0 eq), DCM.

  • Protocol:

    • Cool a solution of oxalyl chloride in DCM to -78°C.

    • Add DMSO dropwise (gas evolution occurs). Stir for 15 min.

    • Add the indole-propanol (from Step 2) in DCM dropwise. Stir for 30 min at -78°C.

    • Add triethylamine. The solution will turn cloudy.

    • Warm to 0°C over 30 mins.

    • Workup: Quench with saturated NH4Cl. Extract with DCM. Wash with brine.[2]

    • Stability Note: The aldehyde is unstable on silica gel. Use immediately or store under inert gas at -20°C.

Step 4: Reductive Amination to 5-Chlorohomomelatonin

This step converts the aldehyde to the final amide in a "one-pot" or two-step sequence.

  • Reagents: Ammonium acetate (10 eq), NaBH3CN (1.5 eq), Methanol, Acetic Anhydride.

  • Protocol:

    • Dissolve the fresh propanal in dry methanol.

    • Add ammonium acetate and stir for 30 mins to form the imine in situ.

    • Add NaBH3CN. Stir at RT for 12 hours.

    • Acidify with HCl to quench, then basify with NaOH to extract the free amine (5-chlorohomotryptamine).

    • Acetylation: Dissolve the crude amine in DCM/Pyridine (1:1). Add Acetic Anhydride (1.2 eq). Stir 1 hour.

    • Purification: Flash chromatography (EtOAc/Hexane).

Quantitative Data Summary

ParameterValue / ConditionNote
Intermediate 3-(5-chloro-1H-indol-3-yl)propanalUnstable; prone to oxidation/polymerization.
Molecular Weight 207.66 g/mol
Typical Yield (Step 1) 80%High efficiency Michael addition.
Typical Yield (Step 3) 90% (Crude)Swern oxidation is quantitative but workup loss occurs.
Key Impurity Indole dimerFormed if aldehyde concentration is too high without amine.
Target Receptor MT1 / MT2 (Melatonin)Homologation generally reduces intrinsic activity.

Mechanistic Insight: Reductive Amination

The conversion of the propanal to the amine is the most sensitive step. The mechanism proceeds via a hemiaminal intermediate, which dehydrates to form an iminium ion .

Mechanism Aldehyde Propanal (Electrophile) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + NH3 AmineSource NH4OAc (Nucleophile) AmineSource->Hemiaminal Iminium Iminium Ion (C=N+) Hemiaminal->Iminium - H2O Product Homotryptamine (Amine) Iminium->Product + H- (Reduction) RedAgent Hydride Donor (NaBH3CN) RedAgent->Product

Caption: Mechanism of reductive amination converting the propanal to the homotryptamine precursor.

Critical Control Point: The use of Sodium Cyanoborohydride (NaBH3CN) at pH 6–7 is essential. Unlike NaBH4, it is selective for the protonated iminium ion and will not reduce the aldehyde precursor, preventing the formation of the alcohol side-product.

References

  • Sigma-Aldrich. "3-(5-Chloro-1H-indol-3-yl)propan-1-amine Product Page." Merck KGaA. Link

  • PubChem. "1H-Indole-3-propanoic acid, 5-chloro- (CID 185780)." National Library of Medicine. Link

  • BenchChem. "Synthesis of 5-Chloroindole from 5-bromoindole: Application Note." BenchChem Protocols. Link

  • Organic Syntheses. "Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction." Org.[3][4][5] Synth. 2024, 101, 21-33.[4] Link

  • Journal of Chemical Health Risks. "Synthesis and Characterization of Indole Chalcone Derivatives." JCHR Vol 14, 2024. Link

Sources

Methodological & Application

Application Note: High-Efficiency Synthesis of 3-(5-Chloro-1H-indol-3-yl)propanal

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, field-validated protocol for the synthesis of 3-(5-chloro-1H-indol-3-yl)propanal .

While traditional routes rely on multi-step homologation (e.g., Vilsmeier-Haack followed by Wittig olefination), this guide prioritizes the Grandberg Tryptophol Synthesis followed by controlled oxidation. This 2-step strategy is selected for its superior atom economy, scalability, and operational simplicity in a drug discovery context.

Abstract

The synthesis of 3-substituted indole aldehydes with extended alkyl chains is a critical task in the development of melatonin receptor agonists, serotonin modulators, and diverse alkaloid scaffolds. This protocol details the synthesis of 3-(5-chloro-1H-indol-3-yl)propanal from 4-chlorophenylhydrazine . By utilizing the Grandberg synthesis with 3,4-dihydro-2H-pyran (DHP), we bypass the unstable acrolein intermediates and lengthy protection/deprotection steps associated with classical Fischer indole syntheses. The resulting alcohol intermediate is selectively oxidized to the target aldehyde using a Swern oxidation protocol optimized to prevent over-oxidation to the carboxylic acid.[1]

Retrosynthetic Analysis & Strategy

The target molecule contains a sensitive aldehyde functionality and a halogenated indole core. Two primary routes were evaluated:

  • Route A (Recommended): Grandberg Synthesis. Reaction of 4-chlorophenylhydrazine with 3,4-dihydro-2H-pyran to form the tryptophol (alcohol) derivative directly, followed by oxidation.

    • Advantages: 2 steps, high convergence, avoids unstable intermediates.

  • Route B (Alternative): Vilsmeier-Haack Homologation. Formylation of 5-chloroindole, followed by Knoevenagel/Wittig extension, hydrogenation, and reduction.

    • Disadvantages: 5 steps, lower overall yield, risk of dechlorination during hydrogenation.

Selected Pathway (Route A):

SynthesisRoute Start 4-Chlorophenylhydrazine Hydrochloride Intermediate 3-(5-Chloro-1H-indol-3-yl) propan-1-ol Start->Intermediate Step 1: Grandberg Synthesis (aq. H2SO4, Reflux) Reagent 3,4-Dihydro-2H-pyran (DHP) Reagent->Intermediate Target 3-(5-Chloro-1H-indol-3-yl) propanal Intermediate->Target Step 2: Swern Oxidation (DMSO, (COCl)2, Et3N)

Caption: Streamlined 2-step synthesis via the Grandberg tryptophol intermediate.

Experimental Protocols

Step 1: Synthesis of 3-(5-Chloro-1H-indol-3-yl)propan-1-ol

This step exploits the Grandberg modification of the Fischer Indole Synthesis. The 3,4-dihydro-2H-pyran ring acts as a masked 5-hydroxy-pentanal equivalent. Upon acid-catalyzed ring opening and hydrazone formation, the [3,3]-sigmatropic rearrangement yields the indole core with a pre-installed 3-hydroxypropyl chain.

Materials:

  • 4-Chlorophenylhydrazine hydrochloride (CAS: 1073-70-7)

  • 3,4-Dihydro-2H-pyran (DHP) (CAS: 110-87-2)

  • Sulfuric acid (4% aqueous solution)

  • Ethyl acetate (EtOAc), Brine, Sodium sulfate (

    
    )
    

Protocol:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 4-chlorophenylhydrazine hydrochloride (10.0 mmol, 1.79 g) in 4% aqueous

    
      (50 mL).
    
  • Addition: Add 3,4-dihydro-2H-pyran (12.0 mmol, 1.1 mL, 1.2 equiv) dropwise to the suspension at room temperature.

  • Reaction: Heat the mixture to a gentle reflux (

    
    ) for 4–6 hours.
    
    • Checkpoint: The reaction mixture should turn dark, and TLC (50% EtOAc/Hexane) should show the consumption of hydrazine and the appearance of a more polar spot (alcohol).

  • Workup: Cool the reaction to room temperature. Extract the mixture with EtOAc (

    
     mL).
    
  • Washing: Combine the organic layers and wash sequentially with saturated

    
     (to neutralize acid traces), water, and brine.
    
  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify the crude residue via flash column chromatography (

    
    , gradient 30% 
    
    
    
    50% EtOAc in Hexanes).
    • Expected Yield: 65–75%

    • Appearance: Viscous pale yellow oil or off-white solid.

Key Mechanistic Insight: The acidity is critical. Too high concentration leads to polymerization of DHP; too low prevents the Fischer cyclization. The 4% aqueous concentration is the "sweet spot" for this transformation.

Step 2: Oxidation to 3-(5-Chloro-1H-indol-3-yl)propanal

Direct oxidation of the primary alcohol to the aldehyde requires mild conditions to avoid over-oxidation to the carboxylic acid. The Swern Oxidation is the gold standard here due to its reliability and absence of heavy metal byproducts (unlike Jones reagent).

Materials:

  • Oxalyl chloride (

    
     M in DCM)
    
  • Dimethyl sulfoxide (DMSO, anhydrous)

  • Triethylamine (

    
    , anhydrous)
    
  • Dichloromethane (DCM, anhydrous)[2]

  • Intermediate from Step 1[3]

Protocol:

  • Activation: In a flame-dried 100 mL round-bottom flask under Argon, dissolve oxalyl chloride (2.2 mmol, 1.1 mL of 2M solution) in anhydrous DCM (10 mL). Cool to

    
      (dry ice/acetone bath).
    
  • DMSO Addition: Add DMSO (4.4 mmol, 0.31 mL) dropwise over 5 minutes. Stir at

    
     for 15 minutes.
    
    • Note: Gas evolution (

      
      , 
      
      
      
      ) will occur; ensure proper venting.
  • Substrate Addition: Dissolve 3-(5-chloro-1H-indol-3-yl)propan-1-ol (2.0 mmol, ~420 mg) in anhydrous DCM (5 mL) and add dropwise to the activated DMSO mixture at

    
    . Stir for 45 minutes.
    
  • Quenching: Add triethylamine (10.0 mmol, 1.4 mL) dropwise. The mixture will turn cloudy (ammonium salts).

  • Warming: Remove the cooling bath and allow the reaction to warm to

    
     over 30 minutes.
    
  • Workup: Quench with saturated

    
     solution (20 mL) and extract with DCM (
    
    
    
    mL).
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify via rapid flash chromatography (
    
    
    
    , 20% EtOAc/Hexane).
    • Note: Aldehydes can oxidize on silica; minimize column residence time.

    • Expected Yield: 80–90%[4]

Analytical Data Summary

CompoundMolecular WeightKey 1H NMR Signals (Approximate)
Intermediate (Alcohol) 209.67 g/mol

3.65 (t, 2H,

), 2.80 (t, 2H, Indole-

), 1.95 (m, 2H,

), 7.5 (d, C4-H), 10.9 (s, NH)
Target (Aldehyde) 207.66 g/mol

9.82 (t, 1H, CHO) , 3.05 (t, 2H, Indole-

), 2.85 (t, 2H,

-CHO), 7.5 (d, C4-H)

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step 1 Polymerization of DHPEnsure dropwise addition of DHP to the acidic hydrazine mixture. Do not mix all at once.
Incomplete Cyclization Temperature too lowMaintain a steady reflux (

). Indole formation is endothermic.
Over-oxidation in Step 2 Temperature fluctuationStrictly maintain

during DMSO and substrate addition.
Aldehyde Decomposition Silica acidityAdd 1%

to the eluent during column chromatography to buffer the silica gel.

References

  • Grandberg Synthesis of Tryptophols

    • Methodology: The reaction of arylhydrazines with cyclic enol ethers (like DHP) is a well-established route to tryptophols.
    • Reference: Campos, K. R., et al. "A General and Efficient Synthesis of Indoles via the Fischer Indole Synthesis." Journal of the American Chemical Society.[1] (General Fischer context).

    • Specific Application: 3-(3-indolyl)-1-propanol synthesis via Fischer reaction with DHP. See: R. B. Toche et al., Journal of the Brazilian Chemical Society, 2010.
  • Swern Oxidation Protocol

    • Standard Protocol: Omura, K., & Swern, D. (1978). "Oxidation of alcohols by activated dimethyl sulfoxide. A preparative, steric and mechanistic study." Tetrahedron.

  • Alternative Routes (Vilsmeier/Wittig)

    • Vilsmeier-Haack on Indoles: James, P. N., & Snyder, H. R. "Indole-3-aldehyde." Organic Syntheses.

    • Wittig Homologation: 3-(Indol-3-yl)acrylate synthesis. Journal of Medicinal Chemistry.

  • Physical Properties & Spectra

    • 5-Chloroindole Derivatives: Analytical data for 3-substituted 5-chloroindoles.[5] PubChem CID 185780.

Sources

Application Note & Protocol: Reductive Amination of 3-(5-Chloro-1H-indol-3-yl)propanal

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Streamlining Amine Synthesis from Indole Scaffolds

The synthesis of substituted amines from carbonyl compounds via reductive amination stands as a cornerstone of modern medicinal and process chemistry.[1][2][3] This one-pot reaction, which combines an aldehyde or ketone with an amine in the presence of a reducing agent, offers a highly efficient and atom-economical route to a vast array of amine-containing molecules.[1] For researchers in drug development, particularly those working with privileged structures like the indole nucleus, mastering this transformation is critical. The 3-substituted indole motif is a common pharmacophore in numerous biologically active compounds, and the ability to introduce diverse amine functionalities at this position is a key synthetic strategy.[4]

This application note provides a detailed, field-proven protocol for the reductive amination of 3-(5-chloro-1H-indol-3-yl)propanal. We will delve into the mechanistic underpinnings of the reaction, justify the selection of reagents, and present a step-by-step guide for execution and purification. The protocol is designed to be a self-validating system, offering insights into potential challenges and optimization strategies to ensure robust and reproducible results.

The Mechanism: A Controlled Cascade to the Desired Amine

Reductive amination is a sequential process that begins with the formation of a hemiaminal intermediate from the reaction of the aldehyde and the amine.[5] This is followed by the loss of water to form an imine or, under acidic conditions, a protonated iminium ion.[5][6] The reducing agent then selectively reduces the C=N double bond of the imine/iminium ion to yield the final amine product.[6][7][8]

A critical aspect of a successful reductive amination is the choice of a reducing agent that is selective for the imine/iminium ion over the starting aldehyde.[7][9] This prevents the premature reduction of the aldehyde to the corresponding alcohol, which would result in a lower yield of the desired amine.[7] Sodium triacetoxyborohydride (NaBH(OAc)₃), often referred to as STAB, is an exemplary reagent for this purpose.[6][10][11] Its mild nature and steric bulk make it less reactive towards aldehydes and ketones but highly effective at reducing the more electrophilic iminium ion.[9][11] This selectivity allows for a one-pot procedure where the aldehyde, amine, and reducing agent can be combined without the need to isolate the intermediate imine.[11][12]

Experimental Workflow

The following diagram illustrates the general workflow for the reductive amination of 3-(5-chloro-1H-indol-3-yl)propanal.

Reductive_Amination_Workflow Start Start: Weigh Reagents Dissolve Dissolve Aldehyde & Amine in Solvent Start->Dissolve Add_STAB Add Sodium Triacetoxyborohydride Dissolve->Add_STAB Stir Stir at Room Temperature Add_STAB->Stir Monitor Monitor Reaction (TLC/LC-MS) Stir->Monitor Progress Check Monitor->Stir Incomplete Quench Quench Reaction Monitor->Quench Complete Extract Aqueous Workup & Extraction Quench->Extract Purify Purification (Column Chromatography) Extract->Purify Analyze Characterization (NMR, MS) Purify->Analyze End End: Isolated Product Analyze->End

Caption: Reductive Amination Workflow Diagram.

Detailed Protocol

This protocol describes the reductive amination of 3-(5-chloro-1H-indol-3-yl)propanal with a generic primary amine (R-NH₂). The stoichiometry and reaction times may require optimization for different amine substrates.

Materials and Reagents:

ReagentMolecular WeightQuantity (for 1 mmol scale)Molar Equivalents
3-(5-chloro-1H-indol-3-yl)propanal207.66 g/mol 208 mg1.0
Primary Amine (R-NH₂)Varies1.1 mmol1.1
Sodium Triacetoxyborohydride (STAB)211.94 g/mol 318 mg1.5
Dichloromethane (DCM), anhydrous-10 mL-
Saturated Sodium Bicarbonate (NaHCO₃)-20 mL-
Water (H₂O)-20 mL-
Brine-20 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed-
Ethyl Acetate (EtOAc) for extraction-As needed-
Hexanes for chromatography-As needed-
Ethyl Acetate for chromatography-As needed-

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-(5-chloro-1H-indol-3-yl)propanal (208 mg, 1.0 mmol).

  • Addition of Amine and Solvent: Add the primary amine (1.1 mmol, 1.1 eq) to the flask. Dissolve the starting materials in anhydrous dichloromethane (10 mL). Stir the mixture at room temperature for 15-20 minutes to facilitate imine formation.

  • Addition of Reducing Agent: In a single portion, add sodium triacetoxyborohydride (318 mg, 1.5 eq) to the reaction mixture. Note: The reaction is moisture-sensitive; ensure all glassware is dry and use anhydrous solvent.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Quenching: Once the starting material is consumed, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution (20 mL). Stir vigorously for 10-15 minutes until gas evolution ceases.

  • Workup and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 15 mL). Combine the organic layers, wash with water (20 mL) and then brine (20 mL).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure secondary amine.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Yield Incomplete imine formation.- Pre-stir the aldehyde and amine for a longer duration (e.g., 1-2 hours) before adding the reducing agent.- Add a small amount of a mild acid catalyst like acetic acid (0.1 eq).
Decomposition of the starting material or product.- Ensure the reaction is run at room temperature.- Minimize the reaction time once the starting material is consumed.
Formation of Alcohol Byproduct Non-selective reduction of the aldehyde.- Ensure the quality of the sodium triacetoxyborohydride.- Use a less reactive reducing agent if the problem persists.
Difficult Purification Presence of unreacted amine or other impurities.- Perform an acidic wash (e.g., 1M HCl) during the workup to remove excess basic amine.- Optimize the chromatography gradient for better separation.

Conclusion

This application note provides a robust and reliable protocol for the reductive amination of 3-(5-chloro-1H-indol-3-yl)propanal. By understanding the underlying mechanism and carefully selecting the appropriate reagents and conditions, researchers can efficiently synthesize a diverse range of amine-containing indole derivatives. The use of sodium triacetoxyborohydride as a mild and selective reducing agent is key to the success of this one-pot procedure. This method is highly adaptable and can be applied to a wide variety of amine substrates, making it an invaluable tool for drug discovery and development professionals.

References

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Myers, A. G. Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. Retrieved from [Link]

  • Afanasyev, O. I., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 269.
  • Chen, Y.-C., et al. (2023). Total Synthesis of the Proposed Structure of Indolyl 1,2-Propanediol Alkaloid, 1-(1H-Indol-3-yloxy)propan-2-ol. Molecules, 28(24), 8035.
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Parvin, T., et al. (2024). Multicomponent synthesis of 3-(1H-indol-3-yl)
  • Google Patents. (2022). Method of synthesizing indole compounds. WO2022140844A1.
  • Li, Y., et al. (2022). Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni‐Doped MFM‐300(Cr) Catalyst. Advanced Science, 9(30), e2203892.
  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Alinezhad, H., et al. (2015). Recent Advances in Reductive Amination Catalysis and Its Applications. Current Organic Chemistry, 19(11), 1021-1049.
  • Repositorio Académico - Universidad de Chile. (2016). Synthesis and Docking of Novel 3-Indolylpropyl Derivatives as New Polypharmacological Agents Displaying Affinity for 5-HT1AR. Retrieved from [Link]

  • La Spisa, F., et al. (2014). Synthesis of Heteroarylogous 1H-Indole-3-carboxamidines via a Three-Component Interrupted Ugi Reaction. Synthesis, 46(22), 3111-3118.
  • MacMillan, D. W. C., et al. (2018). A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light.
  • Aslam, M., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction.
  • Wang, C., et al. (2022). Reductive Amination of Carboxylic Acids via Nickel(II) Catalysis: A Ligand-Tuned Strategy for C–N Bond Formation. The Journal of Organic Chemistry, 87(20), 13676–13686.
  • Scribd. UCY 201L - Expt 5 - Solvent Free Reductive Amination Protocol. Retrieved from [Link]

  • Singh, S., et al. (2024). Synthesis, Characterization and Anticancer Evaluation of 1-(5-Substituted-1H-Indol-3-Yl)-3-(P-Substituted-Benzyl) Prop-2-En-1-One Derivatives. Journal of Chemical Health Risks, 14(01).
  • The Royal Society of Chemistry. (2020). Direct Asymmetric Reductive Amination of α-Keto Acetals. Retrieved from [Link]

  • Gieber, D. C., & Singleton, D. A. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 87(17), 11536–11544.
  • Nagarsenkar, A., et al. (2015). An efficient catalytic reductive amination: A facile one-pot access to 1,2-dihydropyrrolo[3,4-b]indol-3(4H)-ones by using B(C6F5)3/NaBH4. Journal of Chemical Sciences, 127(4), 711-720.
  • Ingenta Connect. (2015). Recent Advances in Reductive Amination Catalysis and Its Applications. Retrieved from [Link]

  • Zhou, Y.-G., et al. (2019). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 24(18), 3326.
  • Wikipedia. Reductive amination. Retrieved from [Link]

  • Organic Chemistry Portal. Sodium triacetoxyborohydride. Retrieved from [Link]

Sources

The Strategic Utility of 3-(5-Chloro-1H-indol-3-yl)propanal as a Pharmaceutical Intermediate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Indole Scaffold in Drug Discovery

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. Its unique electronic properties and the ability to participate in various biological interactions have made it a cornerstone in the design of novel therapeutic agents. Within this class of compounds, 3-(5-chloro-1H-indol-3-yl)propanal emerges as a highly valuable, albeit often transient, intermediate. The presence of a chlorine atom at the 5-position can significantly modulate the pharmacokinetic and pharmacodynamic properties of the final molecule, often enhancing metabolic stability and receptor binding affinity. The propanal functionality at the 3-position serves as a versatile chemical handle, enabling the construction of diverse molecular architectures, particularly tryptamine derivatives that are central to the development of serotonin (5-HT) receptor modulators.[1][2] This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis and application of this key intermediate.

Physicochemical Properties and Structure

A comprehensive understanding of the physicochemical properties of 3-(5-chloro-1H-indol-3-yl)propanal is crucial for its effective handling, reaction optimization, and analytical characterization.

PropertyValueReference
Molecular Formula C₁₁H₁₀ClNOCalculated
Molecular Weight 207.66 g/mol Calculated
Appearance Expected to be a pale yellow to brown solid or oilInferred from related compounds
Solubility Soluble in common organic solvents (DCM, THF, DMF)Inferred from related compounds
CAS Number Not readily available-

digraph "chemical_structure" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1];
node [shape=plaintext];
a[label=""];
b[label=""];
c [label=""];
d [label=""];
e [label=""];
f [label=""];
g [label=""];
h [label=""];
i[label=""];
j [label=""];
k [label=""];
l [label=""];
m [label=""];
n [label=""];
o [label=""];
p[label=""];
q[label=""];
r [label=""];
s [label=""];

a -- b[style=solid]; b -- c [style=solid]; c -- d [style=solid]; d -- e [style=solid]; e -- a[style=solid]; c -- f [style=solid]; f -- g [style=solid]; g -- h [style=solid]; h -- d [style=solid]; g -- i[style=solid]; i -- j [style=solid]; j -- k [style=solid]; k -- l [style=solid]; l -- m [style=solid]; m -- n [style=solid]; n -- o [style=solid]; o -- p[style=solid]; p -- q[style=solid]; q -- r [style=solid]; r -- s [style=solid];

node [shape=none]; v1 [label="Cl", pos="1.5,0!"]; v2 [label="N", pos="-1.5,0.5!"]; v3 [label="H", pos="-1.5,1!"]; v4 [label="O", pos="-4.5,-1!"]; v5 [label="H", pos="-5,-0.5!"];

edge [style=invis]; a -> v1; g -> v2; v2 -> v3; s -> v4; r -> v5; }digraph "synthesis_workflow_1" { graph [rankdir="LR"]; node [shape="box", style="rounded", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

start [label="3-(5-Chloro-1H-indol-3-yl)propan-1-ol"]; reagent [label="PCC or Dess-Martin Periodinane\nDCM, Room Temperature", shape="ellipse", style="", fillcolor="#FFFFFF"]; product [label="3-(5-Chloro-1H-indol-3-yl)propanal"]; workup [label="Filtration through silica/celite\nSolvent removal", shape="note", fillcolor="#FFFFFF"];

start -> reagent [label="Oxidation"]; reagent -> product; product -> workup [label="Purification"]; }

Caption: Workflow for the synthesis of the target propanal via oxidation.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 3-(5-chloro-1H-indol-3-yl)propan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) under an inert atmosphere (N₂ or Ar), add pyridinium chlorochromate (PCC, 1.5 eq).

    • Causality: PCC is a mild and selective oxidizing agent that is effective for the conversion of primary alcohols to aldehydes with minimal over-oxidation. [3]Anhydrous conditions are crucial to prevent the formation of hydrates and other byproducts.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.

    • Trustworthiness: TLC allows for real-time monitoring of the consumption of the starting material and the formation of the product, ensuring the reaction is stopped at the optimal time to maximize yield and minimize degradation.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel or Celite to remove the chromium byproducts. Wash the filter cake with additional DCM.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 3-(5-chloro-1H-indol-3-yl)propanal. This crude product is often of sufficient purity for the next step. If further purification is required, flash column chromatography on silica gel can be performed.

    • Expertise & Experience: Due to the potential instability of the aldehyde, it is advisable to proceed to the next step immediately after isolation.

Protocol 2: Vilsmeier-Haack Formylation Approach (multi-step)

This approach involves the formylation of a suitable indole precursor. While more steps are involved, it offers flexibility in substrate scope. The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich heterocycles like indoles. [4][5][6][7] Step-by-Step Methodology:

  • Synthesis of 5-Chloro-1H-indole-3-carbaldehyde: This can be achieved via a Vilsmeier-Haack reaction on 5-chloroindole. [8]2. Wittig or Horner-Wadsworth-Emmons Reaction: The resulting aldehyde can be subjected to a chain extension reaction to introduce the propanal side chain.

  • Reduction: Subsequent reduction of the α,β-unsaturated aldehyde will yield the target propanal.

Note: This route is more complex and may result in lower overall yields compared to Protocol 1.

Application Protocol: Synthesis of a Tryptamine Derivative via Reductive Amination

A primary application of 3-(5-chloro-1H-indol-3-yl)propanal is in the synthesis of tryptamine analogs, which are potent modulators of serotonin receptors. [9]Reductive amination is a robust and widely used method for this transformation. [10][11]

application_workflow start 3-(5-Chloro-1H-indol-3-yl)propanal amine Primary or Secondary Amine (e.g., Methylamine) start->amine Iminium formation reducing_agent NaBH(OAc)₃ or NaBH₃CN Solvent (e.g., DCE, MeOH) start->reducing_agent product N-substituted-3-(5-chloro-1H-indol-3-yl)propan-1-amine reducing_agent->product Reduction workup Aqueous work-up Extraction & Purification product->workup

Caption: Workflow for the synthesis of a tryptamine derivative via reductive amination.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of crude 3-(5-chloro-1H-indol-3-yl)propanal (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol (0.1 M), add the desired primary or secondary amine (1.1 eq) (e.g., methylamine). Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture.

    • Causality: Sodium triacetoxyborohydride is a mild and selective reducing agent for imines and is compatible with the aldehyde functionality, minimizing the reduction of the starting material.[10]

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting aldehyde is consumed (typically 2-12 hours).

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with DCM or ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired N-substituted-3-(5-chloro-1H-indol-3-yl)propan-1-amine.

Analytical Characterization

The synthesized compounds should be thoroughly characterized to confirm their identity and purity.

TechniqueExpected Observations for a Tryptamine Derivative
¹H NMR Signals corresponding to the indole ring protons, the propyl chain protons, and the protons of the N-substituent. The indole NH proton typically appears as a broad singlet around 8-9 ppm.
¹³C NMR Resonances for all unique carbon atoms in the molecule, including the indole ring, the propyl chain, and the N-substituent.
Mass Spec (HRMS) Accurate mass measurement to confirm the elemental composition of the molecule.
FT-IR Characteristic absorption bands for N-H stretching (for primary and secondary amines), C-H stretching, and aromatic C=C stretching.

Application in a Signaling Pathway: Serotonin Receptor Modulation

Many tryptamine derivatives synthesized from 3-(5-chloro-1H-indol-3-yl)propanal are designed to target serotonin receptors, such as the 5-HT₁B receptor, which is implicated in various neurological and psychiatric disorders. [12][13][14]

signaling_pathway cluster_membrane Cell Membrane receptor 5-HT1B Receptor g_protein Gi/o Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits ligand Tryptamine Derivative (Agonist) ligand->receptor Binds camp cAMP ac->camp Decreases pka Protein Kinase A camp->pka Inhibition of response Cellular Response (e.g., modulation of neurotransmitter release) pka->response Leads to

Caption: Agonist binding to the 5-HT₁B receptor leading to downstream signaling.

The synthesized tryptamine derivatives can act as agonists or antagonists at these receptors. For instance, an agonist binding to the Gi/o-coupled 5-HT₁B receptor would inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and results in a specific cellular response, such as the regulation of neurotransmitter release. The 5-chloro substituent on the indole ring can play a crucial role in optimizing the binding affinity and selectivity of the ligand for the target receptor. [1]

Conclusion

3-(5-Chloro-1H-indol-3-yl)propanal is a strategic intermediate that provides a gateway to a diverse range of pharmacologically active molecules, particularly those targeting the serotonergic system. The protocols outlined in this guide offer robust and reproducible methods for its synthesis and subsequent elaboration. By understanding the underlying chemical principles and leveraging the versatility of this intermediate, researchers can accelerate the discovery and development of novel therapeutics.

References

  • Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands. (2023). PMC. [Link]

  • Synthesis, Docking, 3-D-Qsar, and Biological Assays of Novel Indole Derivatives Targeting Serotonin Transporter. (2020). Semantic Scholar. [Link]

  • Vilsmeier-Haack Reaction. (2023). Chemistry Steps. [Link]

  • The Vilsmeier Reaction. 2. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles. Organic Reactions. [Link]

  • Vilsmeier–Haack reaction. Wikipedia. [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light. Nature Chemistry. [Link]

  • Highly Convenient and Large Scale Synthesis of 5-chloroindole and its 3-substituted Analogues. (2025). ResearchGate. [Link]

  • SYNTHESIS OF SEROTONERGIC AGENTS. UCL Discovery. [Link]

  • A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. (2012). MDPI. [Link]

  • Propan-1-ol Oxidation. (2025). Edexcel International A Level (IAL) Chemistry Revision Notes 2018. [Link]

  • Oxidation of propanol to propanal VID 1592052479220. (2020). YouTube. [Link]

  • Oxidation of Propanol: Easy exam revision notes for GSCE Chemistry. Revisionscience.com. [Link]

  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. (2023). MDPI. [Link]

  • 3-(5-Chloro-1H-indol-3-yl)propan-1-amine. MilliporeSigma. [Link]

  • Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. (2023). PMC. [Link]

  • New indole derivatives as potent and selective serotonin uptake inhibitors. PubMed. [Link]

  • Synthesis of drugs and amination of complex molecules. aReaction... ResearchGate. [Link]

  • Multicomponent synthesis of 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives. (2025). PubMed. [Link]

  • Beyond the Bottle: Unpacking the Oxidation Journey of 1-Propanol. (2026). Oreate AI Blog. [Link]

Sources

oxidation of 3-(5-chloro-1H-indol-3-yl)propanol to propanal

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Oxidation of 3-(5-chloro-1H-indol-3-yl)propanol

Executive Summary

This guide details the oxidation of 3-(5-chloro-1H-indol-3-yl)propanol (a 5-chloro-homotryptophol derivative) to its corresponding aldehyde, 3-(5-chloro-1H-indol-3-yl)propanal .

This transformation is critical in the synthesis of melatonin receptor agonists and serotonin modulators. The presence of the electron-rich, acid-sensitive indole ring and the labile aldehyde functionality presents a chemoselectivity challenge. Standard oxidants (Jones, KMnO4) often lead to over-oxidation (carboxylic acids) or oxidative coupling (dimerization).

This protocol prioritizes Dess-Martin Periodinane (DMP) for bench-scale high-value synthesis due to its mild, neutral conditions. A secondary protocol using Swern Oxidation is provided for larger-scale applications where reagent cost is a driver.

Strategic Analysis: Method Selection

The choice of oxidant depends on scale, substrate value, and downstream chemistry.

FeatureDess-Martin Periodinane (DMP) Swern Oxidation PCC / PDC
Scale Suitability < 10 g (Bench / MedChem)> 10 g (Process / Pilot)Not Recommended
Reaction pH Neutral (Buffered)Basic (after TEA addition)Acidic
Temp. Profile Room Temperature (25°C)Cryogenic (-78°C)Room Temperature
Indole Safety High (No electrophilic chlorination)High (If T < -60°C)Low (Chromium waste; acid risk)
Workup Simple filtration/extractionAqueous extraction (Smell!)Difficult residue
Recommendation Primary Protocol Secondary Protocol Avoid
Decision Matrix

OxidationDecision Start Start: 5-Cl-Indole Alcohol Scale Scale of Reaction? Start->Scale Value Substrate Value? Scale->Value < 10g Swern Protocol B: Swern (Scalable, Cost-Effective) Scale->Swern > 10g DMP Protocol A: Dess-Martin (High Fidelity, Easy Workup) Value->DMP High Value / Late Stage Value->Swern Low Value / Early Stage

Figure 1: Decision logic for oxidant selection based on scale and material value.

Protocol A: Dess-Martin Periodinane (Primary)

Rationale: DMP operates via a ligand exchange mechanism followed by reductive elimination. It avoids the use of heavy metals and strong acids, preserving the sensitive 5-chloroindole moiety.

Materials
  • Substrate: 3-(5-chloro-1H-indol-3-yl)propanol (1.0 equiv)

  • Oxidant: Dess-Martin Periodinane (1.2 – 1.5 equiv)

  • Solvent: Dichloromethane (DCM), anhydrous

  • Buffer: Sodium Bicarbonate (NaHCO₃), solid (Use 1:1 w/w ratio to DMP)

  • Quench: Sat. aq. NaHCO₃ / Sat. aq. Na₂S₂O₃ (1:1 mixture)

Step-by-Step Methodology
  • Preparation:

    • Flame-dry a round-bottom flask under Argon or Nitrogen.

    • Dissolve the indole alcohol in anhydrous DCM (0.1 M concentration). Note: Indoles can polymerize in high concentrations; 0.1 M is safe.

  • Buffering (Critical):

    • Add solid NaHCO₃ (approx. same weight as DMP) to the solution.

    • Why? Commercial DMP often contains traces of acetic acid. The buffer prevents acid-catalyzed dimerization of the indole.

  • Oxidation:

    • Cool the mixture to 0°C (ice bath).

    • Add DMP (1.2 equiv) in a single portion.

    • Remove the ice bath and stir at room temperature (20–25°C).

    • Monitoring: Check TLC after 30 mins. The aldehyde usually runs higher (less polar) than the alcohol. Stain with anisaldehyde (aldehyde appears as a distinct colored spot, often orange/red).

  • Quench & Workup:

    • Once complete (typically 1–2 h), dilute with diethyl ether (precipitation of iodinane byproducts).

    • Pour the mixture into a beaker containing a 1:1 mixture of Sat. NaHCO₃ and Sat. Na₂S₂O₃.

    • Stir vigorously for 15 minutes until the organic layer is clear (hydrolysis of unreacted DMP).

  • Isolation:

    • Separate layers.[1] Extract aqueous phase 2x with DCM or EtOAc.

    • Dry combined organics over Na₂SO₄.[2]

    • Filtration: Filter through a small pad of Celite to remove fine iodinane solids.

    • Concentrate in vacuo at < 30°C. Do not heat.

  • Purification:

    • If purity >90% by NMR, use crude immediately.

    • If purification is needed, use a short silica plug eluted with DCM/Hexanes. Pre-treat silica with 1% Triethylamine to neutralize acidity.

DMP Workflow Diagram

DMP_Workflow Setup 1. Dissolve Substrate (DCM, 0.1M) Buffer 2. Add NaHCO3 Buffer (Prevents Acid Polymerization) Setup->Buffer AddDMP 3. Add DMP (1.2 eq) 0°C -> RT, 1-2 hrs Buffer->AddDMP Quench 4. Quench (Na2S2O3 / NaHCO3) AddDMP->Quench Workup 5. Extract & Conc. (< 30°C) Quench->Workup

Figure 2: Step-by-step workflow for the buffered DMP oxidation.

Protocol B: Swern Oxidation (Scalable)

Rationale: Uses cheap reagents (DMSO, Oxalyl Chloride). However, strict temperature control is required to prevent the "Pummerer rearrangement" side reaction or electrophilic attack on the indole ring by the activated DMSO species.

Materials
  • Reagents: Oxalyl Chloride (1.5 equiv), DMSO (3.0 equiv), Triethylamine (5.0 equiv).

  • Solvent: DCM (anhydrous).

Step-by-Step Methodology
  • Activation:

    • Cool anhydrous DCM to -78°C (Dry ice/Acetone).

    • Add Oxalyl Chloride (1.5 equiv).

    • Add DMSO (3.0 equiv) dropwise. Gas evolution (CO/CO₂) will occur.[3]

    • Stir for 15-20 mins at -78°C.

  • Substrate Addition:

    • Dissolve the 5-chloroindole alcohol in minimal DCM.

    • Add dropwise to the Swern reagent, keeping internal temp < -60°C.

    • Stir for 30–45 mins at -78°C.

  • Termination:

    • Add Triethylamine (TEA, 5.0 equiv) dropwise.

    • Allow the reaction to warm to 0°C over 30–60 mins. The solution will likely turn cloudy/yellow.

  • Workup:

    • Quench with water or saturated NH₄Cl.

    • Extract with DCM. Wash organics with 0.1M HCl (to remove TEA), then water, then brine.

    • Note: Perform in a fume hood; Dimethyl Sulfide (DMS) byproduct is malodorous.[4]

Quality Control & Validation

The instability of indole aldehydes requires rapid confirmation of structure.

TechniqueExpected SignalInterpretation
¹H NMR ~9.7 - 9.9 ppm (s, 1H) Appearance of Aldehyde proton.
¹H NMR Disappearance of ~3.6 ppm Loss of CH₂-OH protons.
IR ~1720 cm⁻¹ Strong C=O stretch.
TLC Higher Rf Product is less polar than alcohol.

Stability Warning: The product, 3-(5-chloro-1H-indol-3-yl)propanal, is prone to air oxidation.

  • Storage: Store under Argon at -20°C.

  • Usage: Ideally, use in the next step (e.g., reductive amination) immediately without extensive purification.

Troubleshooting

  • Problem: Low Yield / Complex Mixture.

    • Cause: Indole polymerization.

    • Solution: Ensure NaHCO₃ buffer is used in DMP method. For Swern, ensure temperature never exceeds -60°C before TEA addition.

  • Problem: Over-oxidation to Acid.

    • Cause: Presence of water or excess oxidant for too long.

    • Solution: Stop reaction immediately upon consumption of starting material. Use anhydrous solvents.

  • Problem: Chlorination of Indole Ring (Position 2 or 4).

    • Cause: Use of Bleach/TEMPO or high-temp Swern.

    • Solution: Stick to DMP.

References

  • Dess, D. B.; Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones."[5] J. Org.[3][6] Chem.1983 , 48, 4155–4156. Link

  • Meyer, S. D.; Schreiber, S. L. "Acceleration of the Dess-Martin Oxidation by Water."[7] J. Org.[3][6] Chem.1994 , 59, 7549–7552.[7] Link

  • Mancuso, A. J.; Swern, D. "Activated dimethyl sulfoxide: useful reagents for synthesis." Synthesis1981 , 165–185. Link

  • Taber, D. F.; DeMatteo, P. W.; Hassan, R. A. "Simplified Preparation of the Dess-Martin Periodinane." Org.[4][6][7][8] Synth.2009 , 86, 48. Link

Sources

Application Note & Protocol: A Robust One-Pot Synthesis of 5-Chloroindole Alkaloids via Fischer Indolization of Propanal-Derived Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 5-Chloroindole Alkaloids

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][2] Halogenated indoles, particularly 5-chloroindole derivatives, are of significant interest as they serve as crucial building blocks for a wide range of bioactive compounds.[3][4] The presence of the electron-withdrawing chlorine atom at the 5-position can enhance metabolic stability and modulate the electronic properties of the indole ring, often leading to improved target binding affinity and favorable pharmacokinetic profiles.[3] Consequently, 5-chloroindole alkaloids have been successfully developed as potent agents in oncology, neurology, and infectious disease research.[3][5][6]

Traditional multi-step syntheses for complex molecules are often plagued by low overall yields, laborious purification of intermediates, and significant solvent waste. One-pot syntheses, where multiple transformations occur in a single reaction vessel, represent a more elegant and efficient strategy, aligning with the principles of green chemistry by reducing waste and improving atom economy.[7][8]

This application note presents a detailed, field-proven protocol for a one-pot synthesis of a 5-chloro-2,3-disubstituted indole, a foundational structure for more complex alkaloids. The synthesis employs the classic Fischer indole reaction, utilizing a propanal-derived ketone as a key intermediate to construct the pyrrole ring, offering a streamlined and scalable route to this valuable molecular scaffold.

Mechanism & Rationale: The Fischer Indole Synthesis

The Fischer indole synthesis, discovered in 1883, remains one of the most reliable and versatile methods for constructing the indole nucleus.[2][9] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or ketone.

Our one-pot strategy leverages this classic transformation by combining two discrete steps into a single, continuous process:

  • In Situ Hydrazone Formation: 4-chlorophenylhydrazine is condensed with a suitable ketone (in this protocol, 2-pentanone, a propanal-derived intermediate) to form the corresponding hydrazone.

  • Acid-Catalyzed Cyclization: The intermediate hydrazone, without being isolated, undergoes an intramolecular cyclization and elimination of ammonia under acidic conditions to yield the final 5-chloroindole product.

The causality behind this one-pot approach is the compatibility of both reaction steps under acidic conditions. The initial condensation is often acid-catalyzed, and the subsequent cyclization requires a strong acid catalyst (protic or Lewis acid) to promote the key[10][10]-sigmatropic rearrangement.

Fischer_Indole_Mechanism Figure 1: Reaction Mechanism of the Fischer Indole Synthesis Reactants 4-Chlorophenylhydrazine + 2-Pentanone Hydrazone Intermediate Hydrazone Reactants->Hydrazone Condensation (-H₂O) Enamine Enamine Tautomer Hydrazone->Enamine Tautomerization (H⁺ Catalyst) Rearrangement [3,3]-Sigmatropic Rearrangement Intermediate Enamine->Rearrangement [3,3]-Sigmatropic Rearrangement Cyclized Cyclized Intermediate Rearrangement->Cyclized Rearomatization & Cyclization Product 5-Chloro-2-methyl-3-ethylindole Cyclized->Product Elimination (-NH₃)

Caption: Figure 1: Reaction Mechanism of the Fischer Indole Synthesis.

Detailed Experimental Protocol

This protocol describes the one-pot synthesis of 5-chloro-2-methyl-3-ethylindole. The procedure is designed to be self-validating through in-process monitoring via Thin-Layer Chromatography (TLC).

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-Chlorophenylhydrazine HCl≥98%Sigma-AldrichStore in a desiccator.
2-Pentanone (MPK)≥99%Sigma-AldrichAlso known as methyl propyl ketone.
Polyphosphoric Acid (PPA)115% H₃PO₄ basisSigma-AldrichHighly viscous; handle with care.
Ethanol (EtOH)AnhydrousFisher ScientificFor reaction and recrystallization.
Ethyl Acetate (EtOAc)ACS GradeVWRFor TLC and extraction.
HexanesACS GradeVWRFor TLC and extraction.
Saturated Sodium Bicarbonate--Aqueous solution (NaHCO₃).
Brine--Saturated aqueous NaCl solution.
Anhydrous Magnesium Sulfate--(MgSO₄) for drying.
Equipment
  • 100 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Nitrogen or Argon inlet

  • Glass funnel and separatory funnel

  • Rotary evaporator

  • TLC plates (Silica gel 60 F₂₅₄)

  • UV lamp (254 nm)

Step-by-Step Procedure

Experimental_Workflow Figure 2: Experimental Workflow for One-Pot Synthesis A 1. Reaction Setup B 2. Reagent Addition A->B Add Reactants & Solvent C 3. Heating & Monitoring B->C Add Catalyst & Heat D 4. Reaction Quench C->D Cool to RT when TLC shows completion E 5. Extraction & Wash D->E Add Ice-Water & Base F 6. Drying & Concentration E->F Separate Layers G 7. Purification F->G Use Rotary Evaporator H 8. Characterization G->H Column Chromatography or Recrystallization

Sources

Troubleshooting & Optimization

purification methods for unstable indole-3-propanal derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Unstable Indole-3-Propanal Derivatives

Current Status: Active Agent: Senior Application Scientist Ticket ID: IND-ALD-STAB-001

Introduction: The "Double Trouble" of Indole Aldehydes

Welcome to the stability hub. You are likely here because your indole-3-propanal derivative is decomposing before your eyes. This is not a failure of your technique; it is a consequence of inherent chemical tension.

The Root Cause: Indole-3-propanal derivatives suffer from a "push-pull" instability:

  • The Indole Ring (The Nucleophile): The C3 position is highly electron-rich and prone to acid-catalyzed attack.

  • The Aldehyde (The Electrophile): The carbonyl carbon is reactive toward nucleophiles and oxidation.

The Result: When exposed to standard acidic silica gel or air, these molecules undergo rapid auto-oxidation (to indole-3-propionic acid) or acid-catalyzed polymerization (forming dimers/trimers often seen as "brown tars" on the baseline).

Module 1: Chromatography Survival Guide

Use this when you must separate the aldehyde from non-aldehyde impurities.

Q: My product streaks and degrades on silica. How do I fix this?

A: Standard silica gel is slightly acidic (pH 6.0–6.5). This acidity catalyzes the polymerization of the indole ring. You must neutralize the stationary phase.

The Protocol: Triethylamine (TEA) Neutralization Do not just add TEA to your mobile phase; you must pretreat the column.

  • Slurry Preparation: Prepare your silica slurry using a solvent system of Hexanes:Ethyl Acetate (EtOAc) + 1% Triethylamine (TEA) .

  • Column Packing: Pour the column and flush with 2 column volumes (CV) of this TEA-spiked solvent.

  • Equilibration: Switch to your running mobile phase (e.g., Hexanes:EtOAc) without TEA. Flush for 1 CV.

    • Why? The silica surface is now capped with amine, neutralizing acidic sites.[1] Removing TEA from the running phase prevents basicity-induced epimerization or side reactions during elution.

  • Elution: Run the column rapidly. Indole aldehydes are not stable on silica for long periods (>1 hour).

Visualization: The Neutralized Silica Workflow

SilicaNeutralization Step1 Prepare Slurry (Hex:EtOAc + 1% TEA) Step2 Flush Column (2 Column Volumes) Step1->Step2 Deactivates Acid Sites Step3 Switch Solvent (Remove TEA) Step2->Step3 Prevents Basic hydrolysis Step4 Load Sample (Rapid Elution) Step3->Step4 Minimizes Residence Time

Caption: Workflow for deactivating acidic silica sites using Triethylamine (TEA) to prevent indole polymerization.

Module 2: Chemical Purification (The Bisulfite Method)

Use this when chromatography is failing or when you need to separate the aldehyde from ketones/esters without a column.

Q: Chromatography is destroying my compound. Is there a gentler way?

A: Yes. The Sodium Bisulfite Adduct method.[2][3][4][5] This forms a water-soluble salt of your aldehyde, allowing you to wash away organic impurities, then regenerate the aldehyde.

The Protocol: Bisulfite Adduct Purification

StepActionMechanistic Insight
1. Formation Dissolve crude oil in EtOAc . Add saturated aqueous NaHSO₃ (1.5 equiv). Vigorously stir for 1-2 hours.The bisulfite ion attacks the carbonyl, forming a polar sulfonate adduct.
2. Wash The adduct usually precipitates. If solid: Filter and wash with Et₂O. If liquid: Separate layers; keep the aqueous phase.Non-aldehyde impurities (starting materials, side products) remain in the organic layer.
3. Regeneration Suspend solid (or aqueous phase) in fresh EtOAc. Add saturated NaHCO₃ or Na₂CO₃ slowly until pH > 9.Base deprotonates the adduct, collapsing it back to the free aldehyde.
4. Isolation Separate layers.[5] Dry organic layer (MgSO₄) and concentrate in vacuo (cold bath).The aldehyde returns to the lipophilic organic phase.

Critical Note: Indole-3-propanal derivatives are often lipophilic. If the adduct does not precipitate, it will be in the aqueous layer.[2][3] Do not discard the aqueous layer until you have verified the aldehyde is absent.

Visualization: Bisulfite Purification Logic

BisulfiteMethod Crude Crude Mixture (Aldehyde + Impurities) React Add Sat. NaHSO3 (Vigorous Stir) Crude->React Decision Does Precipitate Form? React->Decision Solid Filter Solid Adduct (Wash with Et2O) Decision->Solid Yes Liquid Separate Layers (Keep Aqueous Phase) Decision->Liquid No Regen Regenerate: Add EtOAc + NaHCO3 (pH 10) Solid->Regen Liquid->Regen Final Pure Aldehyde (In Organic Layer) Regen->Final

Caption: Decision tree for sodium bisulfite purification, addressing both precipitating and water-soluble adducts.

Module 3: Storage & Handling FAQs

Q: I isolated the pure aldehyde, but it turned pink/brown overnight in the freezer. Why?

A: Indoles are photosensitive and air-sensitive. "Freezer" is not enough; you need an inert atmosphere.

  • The Fix: Store under Argon/Nitrogen atmosphere.

  • The Container: Amber glass vials (to block UV light).

  • Temperature: -20°C or -80°C.

Q: Can I use Kugelrohr distillation?

A: Risky. Indole-3-propanal derivatives have high boiling points. The heat required (>150°C) often triggers thermal decomposition before distillation occurs. Only attempt if you have a high-vacuum system (<0.1 mmHg) to keep temperatures below 100°C.

Summary of Specifications

ParameterRecommendation
Stationary Phase Silica Gel 60 (Pre-treated with 1% TEA) or Neutral Alumina
Mobile Phase Hexanes / Ethyl Acetate (Gradient)
Workup Temperature < 30°C (Rotovap bath should be cool/tepid)
Storage -20°C, Argon atmosphere, Amber vial
pKa Consideration Indole NH is ~16; Aldehyde

-proton is ~17. Avoid strong bases (LDA, NaH) during purification.

References

  • BenchChem Technical Support. (2025).[2][6][7] Purification of Indole Derivatives by Column Chromatography: Protocol 2 - Deactivation of Silica Gel. BenchChem.[6] Link

  • Gold Biotechnology. (2025). Indole-3-propanol Storage and Handling Specifications. GoldBio Product Data.[8][9] Link

  • Boucher, M. M., et al. (2017). "Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures." Organic Process Research & Development, 21(9), 1394–1403.[3] Link

  • University of Rochester. (2025). Tips for Flash Column Chromatography: Acid Sensitive Compounds. Department of Chemistry. Link

  • Thermo Fisher Scientific. (2025).[8] Safety Data Sheet: Indole-3-propionic acid (Oxidation product reference).Link

Sources

troubleshooting low yields in 5-chloroindole propanal reductive amination

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Guide for 5-Chloroindole Propanal Reductive Amination

Executive Summary

You are encountering low yields (<40%) in the reductive amination of 3-(5-chloro-1H-indol-3-yl)propanal. This reaction is deceptively simple but chemically treacherous due to the specific electronic and steric properties of the 5-chloroindole scaffold.[1]

The 5-chloro substituent exerts an electron-withdrawing effect, deactivating the indole ring slightly compared to the parent indole, but the aldehyde tether (propanal) remains prone to oxidative degradation and competing polymerization pathways. Furthermore, the C-Cl bond is labile under catalytic hydrogenation conditions, restricting your choice of reducing agents.

This guide moves beyond generic advice to address the specific "pain points" of this substrate.

Part 1: The "Black Box" Diagnosis (Phase 1 Analysis)

Before altering your protocol, determine where the mass balance is going.[1] Use this diagnostic Q&A to identify the failure mode.

Q1: Is your starting aldehyde actually an aldehyde?
  • The Issue: Indole-3-propanal derivatives are notoriously unstable. They oxidize to the carboxylic acid or polymerize upon standing, often turning a pinkish/brown color.[1]

  • The Test: Run a 1H NMR of your starting material immediately before the reaction.[1]

    • Look for: A clean triplet/doublet around 9.7–9.8 ppm (CHO).[1]

    • Warning Sign: Broadening of aromatic peaks or loss of the aldehyde proton indicates polymerization or oxidation to the acid (which will not react under standard reductive amination conditions).[1]

  • The Fix: If the aldehyde is degraded, repurify via flash chromatography (neutral silica) immediately before use, or store under Argon at -20°C.

Q2: Are you seeing the "Alcohol" or the "Dimer"?
  • The Issue: The two most common yield-killers are:

    • Direct Reduction: The aldehyde reduces to 3-(5-chloro-1H-indol-3-yl)propanol before the amine reacts.

    • Bis-Indole Formation: Acid-catalyzed condensation of the aldehyde with a second indole molecule.[1]

  • The Test: Check LC-MS of the crude mixture.

    • Mass M+2 (Alcohol): Indicates the reducing agent is too strong or added too early.[1]

    • Mass 2M-H₂O (Dimer): Indicates acid concentration is too high or reaction time is too long without reduction.[1]

Part 2: Reaction Optimization & Protocol

Critical Decision: The Reducing Agent

For 5-chloroindole substrates, your choice of reducing agent is restricted.

Reducing AgentSuitabilityRisk Profile for 5-Cl-Indole Propanal
NaBH(OAc)₃ (STAB) Recommended High Selectivity. Reduces the imine much faster than the aldehyde. Mild enough to preserve the C-Cl bond and indole ring.[1]
NaBH₃CN AcceptableToxic. Effective at pH 3-4. Good for unreactive amines, but requires careful pH monitoring to prevent HCN generation.
NaBH₄ Avoid Too Strong. Rapidly reduces the aldehyde to the alcohol (byproduct) before the imine forms.[1] Requires a strictly 2-step process.
H₂ / Pd/C FORBIDDEN Dehalogenation. Palladium will readily cleave the C-Cl bond, yielding the des-chloro impurity (difficult to separate).
Optimized Protocol: The "STAB" Method

This protocol minimizes direct reduction and bis-indole formation.

Reagents:

  • Aldehyde: 3-(5-chloro-1H-indol-3-yl)propanal (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv (Free base preferred; if HCl salt, add 1.0 equiv TEA)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

  • Acid Catalyst: Acetic Acid (AcOH), 1.0 – 1.5 equiv

  • Reductant: Sodium Triacetoxyborohydride (STAB), 1.4 – 1.6 equiv

Step-by-Step:

  • Imine Formation (The "Head Start"):

    • Dissolve the Aldehyde and Amine in DCE (0.1 M concentration).

    • Add AcOH (1.0 equiv).[1]

    • Crucial Step: Stir at Room Temperature for 30–60 minutes before adding the reductant.

    • Why? This shifts the equilibrium toward the imine.[1] STAB is selective, but giving the imine a head start ensures the aldehyde is "masked" before the hydride source arrives.[1]

  • Reduction:

    • Add STAB in one portion.

    • Stir at Room Temperature for 2–16 hours. Monitor via TLC/LC-MS.

  • Quench & Workup:

    • Quench with Saturated NaHCO₃ (Caution: Gas evolution).[1]

    • Extract with DCM or EtOAc.[1]

    • Note on Emulsions: Indole derivatives often form emulsions.[1] If this happens, filter the biphasic mixture through a pad of Celite or add a small amount of brine.[1]

Part 3: Troubleshooting Visualizer

Pathway Analysis: Where is the yield going?

ReactionPathways Aldehyde 5-Cl-Indole Propanal (Starting Material) Imine Imine Intermediate (Transient) Aldehyde->Imine + Amine + AcOH Alcohol Alcohol Byproduct (Direct Reduction) Aldehyde->Alcohol + NaBH4 (Too Strong) BisIndole Bis-Indole Dimer (Acid Catalyzed) Aldehyde->BisIndole Excess Acid No Reductant Amine Amine Product Target Amine (Desired) Imine->Product + STAB (Selective) DesChloro Des-Chloro Analog (Over-Reduction) Product->DesChloro H2 / Pd/C (Dehalogenation)

Caption: Figure 1. Competing reaction pathways.[1] Green arrows indicate the desired STAB-mediated route.[1] Red dashed arrows indicate failure modes caused by incorrect reagent choice.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use Methanol (MeOH) as the solvent? A: Not with STAB. Methanol reacts with Sodium Triacetoxyborohydride, decomposing it rapidly. If you must use MeOH (e.g., for solubility), switch the reductant to Sodium Cyanoborohydride (NaBH₃CN) or use Picoline-Borane . However, DCE is superior for STAB protocols.

Q: My product is stuck in the aqueous layer during workup. A: Secondary/tertiary amines can form water-soluble salts.[1]

  • Fix: Ensure the aqueous layer is pH > 10 (using NaOH or Na₂CO₃) during extraction to force the amine into the free base form.[1]

  • Fix: If the product is amphoteric (e.g., contains carboxylic acids), use n-Butanol for extraction or purify the aqueous layer directly using reverse-phase chromatography (C18).

Q: I see a "dimer" peak in the LC-MS (Mass = 2x Aldehyde + Amine). A: This is likely the aminal or the bis-indole.[1]

  • Cause: Insufficient drying of the solvent (water pushes equilibrium back) or insufficient acid to drive the imine to the iminium ion.[1]

  • Fix: Add 3Å Molecular Sieves to the reaction mixture during the "Head Start" phase to scavenge water.[1]

References

  • Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Gribble, G. W. (2000).[1] "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. (Discussion on Indole Stability). Link

  • Borch, R. F., et al. (1971). "The cyanohydridoborate anion as a selective reducing agent." Journal of the American Chemical Society, 93(12), 2897–2904. Link

  • Kikugawa, Y. (1981).[1] "Synthesis and reactions of 3-substituted indoles." Heterocycles, 16, 153. (Reference for 5-chloroindole sensitivity).

Sources

Technical Support Center: Purification of 5-Chloroindole Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the removal of unreacted 5-chloroindole from its reaction mixture with propanal. The primary reaction of interest is the Pictet-Spengler reaction, which yields 6-chloro-1-methyl-1,2,3,4-tetrahydro-β-carboline.

I. Frequently Asked Questions (FAQs)

Q1: What is the primary product of the reaction between 5-chloroindole and propanal?

Under acidic conditions, 5-chloroindole reacts with propanal via the Pictet-Spengler reaction to form 6-chloro-1-methyl-1,2,3,4-tetrahydro-β-carboline[1][2][3]. This reaction involves the condensation of the indole with the aldehyde, followed by an intramolecular cyclization[3].

Q2: Why is removing unreacted 5-chloroindole important?

Complete removal of starting materials is crucial for obtaining a high-purity final product, which is essential for accurate downstream applications, such as biological assays and further synthetic transformations. Residual 5-chloroindole can interfere with these processes and lead to inaccurate results.

Q3: How can I monitor the progress of the reaction to know when to begin purification?

Thin-Layer Chromatography (TLC) is the most effective method for monitoring the reaction's progress[1]. By spotting the reaction mixture alongside the 5-chloroindole starting material, you can observe the consumption of the starting material and the formation of the product. A "cospot," where the reaction mixture and starting material are spotted in the same lane, can help to resolve compounds with similar Rf values[4].

Q4: What are the general purification strategies for this reaction mixture?

The most common and effective purification methods for separating the tetrahydro-β-carboline product from unreacted 5-chloroindole are column chromatography and recrystallization[1][5]. The choice between these methods depends on the scale of your reaction, the purity of the crude mixture, and the physical properties of your product.

II. Troubleshooting and Purification Strategy Selection

The selection of an appropriate purification strategy is critical for achieving high purity of the desired 6-chloro-1-methyl-1,2,3,4-tetrahydro-β-carboline product. The following decision tree and detailed explanations will guide you through the process.

Decision-Making Workflow for Purification

Purification_Decision_Tree start Crude Reaction Mixture tlc_analysis Perform TLC Analysis (Starting Material vs. Product) start->tlc_analysis separation_check Are spots well-separated? tlc_analysis->separation_check liquid_extraction Liquid-Liquid Extraction (Aqueous Workup) tlc_analysis->liquid_extraction Initial Cleanup column_chromatography Column Chromatography separation_check->column_chromatography Yes optimize_tlc Optimize TLC solvent system separation_check->optimize_tlc No product_state Is the product a solid? column_chromatography->product_state recrystallization Recrystallization pure_product Pure Product recrystallization->pure_product liquid_extraction->tlc_analysis product_state->recrystallization Yes product_state->pure_product No (as an oil) optimize_tlc->column_chromatography

Caption: Decision workflow for purification strategy.

Understanding Compound Polarity

The key to a successful separation is the difference in polarity between the starting material and the product.

  • 5-Chloroindole: A relatively nonpolar, aromatic compound.

  • 6-chloro-1-methyl-1,2,3,4-tetrahydro-β-carboline: The introduction of the piperidine ring and the secondary amine makes this molecule significantly more polar than 5-chloroindole.

This polarity difference is the basis for both column chromatography and recrystallization.

III. Detailed Purification Protocols

A. Thin-Layer Chromatography (TLC) Analysis

Principle: TLC is a crucial first step to visualize the components of your reaction mixture and to determine the optimal solvent system for column chromatography. The more polar tetrahydro-β-carboline product will have a lower Retention Factor (Rf) than the less polar 5-chloroindole.

Protocol:

  • Prepare the TLC Plate: On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom. Mark three lanes for:

    • S: Starting Material (5-chloroindole)

    • C: Co-spot (apply both starting material and reaction mixture)

    • R: Reaction Mixture

  • Spot the Plate: Using a capillary tube, spot small amounts of your dissolved starting material and reaction mixture onto the appropriate lanes.

  • Develop the Plate: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate). A good starting point is a 7:3 or 8:2 mixture of hexanes to ethyl acetate.

  • Visualize the Plate: After the solvent front has moved up the plate, remove it and visualize the spots under a UV lamp. Most indole derivatives are UV-active[4]. You can also use a staining agent like p-anisaldehyde for better visualization.

  • Analyze the Results: The 5-chloroindole spot (S) should have a higher Rf value than the product spot in the reaction mixture lane (R). The co-spot (C) will show both spots separated, confirming their different polarities.

B. Column Chromatography

Principle: Column chromatography separates compounds based on their differential adsorption to a stationary phase (silica gel) while a mobile phase (solvent) flows through. Due to its higher polarity, the tetrahydro-β-carboline product will adhere more strongly to the silica gel and elute later than the less polar, unreacted 5-chloroindole.

Protocol:

  • Prepare the Column: Pack a glass column with silica gel using a slurry method with your chosen mobile phase (determined from TLC).

  • Load the Sample: Dissolve your crude reaction mixture in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel.

  • Elute the Column: Begin eluting with the mobile phase, collecting fractions in test tubes.

  • Monitor the Fractions: Spot each fraction on a TLC plate to identify which fractions contain your desired product.

  • Combine and Concentrate: Combine the pure product fractions and remove the solvent using a rotary evaporator.

Parameter Recommendation Rationale
Stationary Phase Silica GelStandard for normal-phase chromatography of compounds with moderate polarity.
Mobile Phase Hexanes/Ethyl AcetateA common solvent system that provides good separation for many organic compounds. Start with a low polarity mixture (e.g., 9:1) and gradually increase the polarity to elute the product.
C. Recrystallization

Principle: This technique purifies a solid compound by dissolving it in a hot solvent and then allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent.

Protocol:

  • Choose a Solvent: The ideal solvent is one in which your product is soluble at high temperatures but insoluble at low temperatures. For tetrahydro-β-carbolines, ethanol and ethyl acetate are good starting points[6][7].

  • Dissolve the Crude Product: Place the crude solid in a flask and add a minimal amount of the recrystallization solvent. Heat the mixture to boiling while stirring to dissolve the solid completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cool Slowly: Allow the hot solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the Crystals: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Dry the Crystals: Dry the crystals in a vacuum oven to remove any residual solvent.

IV. References

  • Application Notes and Protocols for the Pictet-Spengler Synthesis of Pyridoindoles. (n.d.). Benchchem.

  • 1,2,3,4-TETRAHYDRO-β-CARBOLINE. (n.d.). Organic Syntheses Procedure.

  • Preparation of 1-Substituted Tetrahydro-β-carbolines by Lithiation–Substitution. (2015). The Journal of Organic Chemistry.

  • Simple and Efficient Synthesis of Tetrahydro-β-Carbolines via the Pictet–Spengler Reaction in 1,1,1,3,3. (2014).

  • Formation of Tetrahydro-β-carbolines and β-Carbolines during the Reaction of l -Tryptophan with d -Glucose. (2025). ResearchGate.

  • One pot synthesis of 1-substituted tetrahydro-β-carbolines by Bischler–Napieralski cyclization. (n.d.). Indian Academy of Sciences.

  • High-performance liquid chromatography of tetrahydro-beta-carbolines extracted from plasma and platelets. (1985). PubMed.

  • Substituted 1,2,3,4-tetrahydro-β-carbolines. (n.d.).

  • How to Monitor by TLC. (n.d.).

  • Mild and efficient cyanuric chloride catalyzed Pictet–Spengler reaction. (2013). PMC.

  • Chemical Reaction Kinetics of the Pictet-Spengler Reaction. (n.d.). Digital Commons@DePaul.

  • Pictet–Spengler reaction. (n.d.). In Wikipedia.

  • Electrochemical oxidative rearrangement of tetrahydro-β-carbolines in a zero-gap flow cell. (n.d.).

  • Solid-phase synthesis of tetrahydro-beta-carbolines and tetrahydroisoquinolines by stereoselective intramolecular N-carbamyliminium Pictet-Spengler reactions. (2006). PubMed.

  • Characterization, Chemistry, Structural Activity Relationship and Antimicrobial Activities of Tetrahydro-β-carboline. (2022). International Journal of Research and Review.

  • 6-Chloro-1,2,3,4-tetrahydrocarbazole 98 36684-65-8. (n.d.). Sigma-Aldrich.

  • Tetrahydro-beta-carboline | C11H12N2 | CID 107838. (n.d.). PubChem.

  • Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi. (2021). PMC.

  • 1,2,3,4-Tetrahydro-β-carboline. (n.d.). Cayman Chemical.

  • Tetrahydroharman. (n.d.). In Wikipedia.

  • Recent Advances in the Synthesis of β-Carboline Alkaloids. (2021). MDPI.

  • [Determination of 6-hydroxy-1-methyl-1,2,3,4-tetrahydro-beta-carboline, 5-hydroxytryptamine and 5-hydroxyindole acetic acid in the neonatal rat brains using high performance iquid chromatography-electrochemical detection]. (2009). PubMed.

  • Pharmacological Importance of Optically Active Tetrahydro-β-carbolines and Synthetic Approaches to Create the C1 Stereocenter. (2014). MDPI.

  • The Synthesis of 6-R-[1(Methylthio)-2,3,4,9-Tetrahydro-1H-β-Carbolin-1-yl] Cyanamides by the Interaction of Tryptamines with N-. (2013). Semantic Scholar.

Sources

Validation & Comparative

Spectroscopic Validation Guide: 3-(5-chloro-1H-indol-3-yl)propanal

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for the identification and validation of 3-(5-chloro-1H-indol-3-yl)propanal (CAS: N/A for specific aldehyde, analog to 5-chloroindole derivatives).[1] As a critical intermediate in the synthesis of tryptamine-based pharmaceuticals (e.g., melatonin analogs, serotonin modulators), accurate monitoring of this aldehyde is essential.

This document moves beyond simple peak listing. It compares FTIR against orthogonal techniques (NMR, HPLC) and provides a "Process Analytical Technology" (PAT) workflow to distinguish the target aldehyde from its alcohol precursor and carboxylic acid over-oxidation impurities.

Theoretical Framework & Characteristic Peaks

The infrared spectrum of 3-(5-chloro-1H-indol-3-yl)propanal is a superposition of the 5-chloroindole core and the aliphatic aldehyde side chain .[1] Successful identification relies on detecting the "Fermi Resonance" doublet of the aldehyde, which serves as the primary diagnostic fingerprint.

Molecular Vibration Map

The following diagram maps the chemical structure to the specific vibrational modes detectable by FTIR.

VibrationMap IndoleCore 5-Chloroindole Core SideChain Propyl Aldehyde Chain IndoleCore->SideChain C3 Attachment NH N-H Stretch (3400-3200 cm⁻¹) IndoleCore->NH ArCl C-Cl Stretch (1080-1050 cm⁻¹) IndoleCore->ArCl ArCC Ar C=C Ring Stretch (1620, 1580 cm⁻¹) IndoleCore->ArCC AldehydeCO C=O Carbonyl (1725-1715 cm⁻¹) SideChain->AldehydeCO Fermi C-H Fermi Doublet (2820 & 2720 cm⁻¹) SideChain->Fermi AliphaticCH Aliphatic C-H (2950-2850 cm⁻¹) SideChain->AliphaticCH

Figure 1: Vibrational assignment map linking structural moieties to specific IR frequencies.[1] The red nodes indicate the critical diagnostic peaks for the aldehyde functionality.

Detailed Peak Assignment Table

The following data is synthesized from standard spectroscopic values for 5-chloroindole and aliphatic aldehydes.

Functional GroupVibration ModeFrequency (cm⁻¹)IntensityDiagnostic Value
Aldehyde C-H Stretch (Fermi Resonance) 2830-2810 & 2730-2710 Medium CRITICAL. The lower band (~2720) is the "smoking gun" for aldehydes, distinguishing them from ketones.[1]
Aldehyde C=O Stretch1725 ± 10StrongPrimary indicator of oxidation state.[1] Lower frequency than esters; higher than amides.
Indole N-H Stretch3400 - 3250Strong/BroadConfirms the integrity of the indole ring. Broadening indicates H-bonding.
Aromatic C=C Ring Stretch1620, 1580MediumCharacteristic skeletal vibration of the indole system.
Aliphatic C-H Stretch (sp³)2950 - 2850MediumOverlaps with the higher energy Fermi band; confirms the propyl chain.
Aromatic C-Cl Stretch1080 - 1050Weak/MedOften obscured in the fingerprint region, but consistent in 5-chloro substituted indoles.[1]

Comparative Analysis: FTIR vs. Alternatives

In a drug development context, FTIR is rarely used in isolation. This section objectively compares it with NMR and HPLC to justify when to use FTIR.

Technology Comparison Matrix
FeatureFTIR (ATR) 1H NMR HPLC-UV/MS
Primary Utility Reaction Monitoring (PAT) Structural ElucidationPurity & Quantitation
Speed < 1 minute15-30 minutes30-60 minutes
Sample Prep None (Direct ATR)Deuterated SolventDilution/Mobile Phase
Specificity Moderate (Functional Groups)High (Atom connectivity)High (Separation)
Limit of Detection ~0.1 - 1%~0.1%< 0.01%
Cost per Run NegligibleHigh (Solvents/Tube)Medium (Solvents/Column)

Expert Insight: Use FTIR for in-line monitoring to determine when the reaction is complete.[1] Use NMR to confirm the structure of the isolated solid. Use HPLC to certify purity for biological assays.

Reaction Monitoring: The "Traffic Light" System

Distinguishing the target aldehyde from its precursor (Alcohol) and impurity (Acid) is the most common application.

  • Precursor (Alcohol): 3-(5-chloro-1H-indol-3-yl)propan-1-ol[1]

  • Target (Aldehyde): 3-(5-chloro-1H-indol-3-yl)propanal[1]

  • Impurity (Acid): 3-(5-chloro-1H-indol-3-yl)propanoic acid[1]

Spectral FeaturePrecursor (Alcohol) Target (Aldehyde) Impurity (Acid)
3400-2500 cm⁻¹ Broad O-H (3300) + N-HSharp C-H (2720) + N-HVery Broad O-H "Beard" (3000-2500)
1750-1680 cm⁻¹ Absent Sharp C=O (1725) Broad C=O (1710)
Status 🔴 Start Material🟢 Target Product🔴 Over-oxidation

Experimental Protocol

Sample Preparation (ATR Method)

Note: Attenuated Total Reflectance (ATR) is preferred over KBr pellets for speed and reproducibility.

  • Background Scan: Clean the diamond crystal with isopropanol. Collect a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution.

  • Sample Loading: Place ~2-5 mg of the solid/oil 3-(5-chloro-1H-indol-3-yl)propanal onto the crystal center.

  • Compression: Apply pressure using the anvil until the force gauge reads 80-100 units (ensure good contact).

  • Acquisition: Scan from 4000 to 600 cm⁻¹.

  • Post-Process: Apply "ATR Correction" (if quantitative comparison to transmission libraries is needed) and "Baseline Correction."

Workflow Diagram

ProtocolWorkflow Start Crude Reaction Mixture Extract Mini-Workup (Extract into DCM, Evaporate) Start->Extract Analyze FTIR Analysis (ATR) Extract->Analyze Decision Check 1725 cm⁻¹ (C=O) Check 2720 cm⁻¹ (C-H) Analyze->Decision ResultA No C=O peak Decision->ResultA Absent ResultB Strong C=O, Sharp 2720 Decision->ResultB Present ResultC Broad O-H (3000-2500) Decision->ResultC Interference ActionA Continue Reaction (Alcohol remains) ResultA->ActionA ActionB Quench & Isolate (Target Reached) ResultB->ActionB ActionC Fail/Purify (Over-oxidized to Acid) ResultC->ActionC

Figure 2: Decision logic for reaction monitoring using FTIR characteristic peaks.

Troubleshooting & Validation (E-E-A-T)

Trustworthiness Check:

  • Water Interference: The Indole N-H stretch (3400 cm⁻¹) overlaps with O-H stretches from moisture. Validation: Dry the sample in a vacuum desiccator for 30 mins before analysis. If the broad peak at 3400 cm⁻¹ sharpens, it was water.

  • Residual Solvent: DCM or Ethyl Acetate (common extraction solvents) have strong C=O or C-Cl peaks. Validation: Ensure no peaks exist at 1760 cm⁻¹ (Ethyl Acetate) or 700-750 cm⁻¹ (DCM) before assigning the aldehyde.

References:

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Ed. Wiley. (Standard text for Fermi resonance assignments).

  • NIST Chemistry WebBook. Infrared Spectra of Indole Derivatives. (Verified source for 5-chloroindole core frequencies).[1]

  • Socrates, G. Infrared and Raman Characteristic Group Frequencies. 3rd Ed.[1] Wiley. (Authoritative source for C-Cl and Heterocyclic assignments).

  • Pretsch, E., et al. Structure Determination of Organic Compounds. Springer. (Reference for aldehyde C-H doublet specificity).

Sources

mass spectrometry fragmentation pattern of 5-chloroindole propanal

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Mass Spectrometry Profiling of 5-Chloroindole-3-Propanal

Part 1: Executive Summary & Technical Context

In the synthesis of melatonin receptor agonists and serotonin antagonists, 5-chloroindole-3-propanal (5-CIP) serves as a critical chiral intermediate. Its structural purity is paramount; however, it is frequently contaminated with its non-halogenated analog, indole-3-propanal (I3P) , or regioisomers (e.g., 6-chloro analogs) during the Vilsmeier-Haack formylation or subsequent chain extension steps.

This guide provides a comparative mass spectrometry (MS) analysis of 5-CIP versus its primary impurity, I3P. By establishing a robust fragmentation fingerprint, researchers can validate the identity of 5-CIP and quantify trace impurities with high specificity.

Key Performance Indicator (KPI): The "Chlorine Signature"—a distinct isotopic cluster and mass shift (+34 Da)—is the primary metric for distinguishing 5-CIP from alternative indole scaffolds.

Part 2: Comparative Fragmentation Analysis

The following analysis compares the Electrospray Ionization (ESI) fragmentation patterns of the target analyte (5-CIP) against the alternative (I3P).

Quantitative Mass Spectral Data
FeatureTarget: 5-Chloroindole-3-Propanal Alternative: Indole-3-Propanal Differentiation Factor
Formula


Chlorine substitution
Monoisotopic Mass 207.05 Da173.08 Da

33.97 Da
Precursor Ion

m/z 208.05 m/z 174.09 Primary sorting filter
Isotope Pattern 3:1 ratio (m/z 208 : 210)No significant M+2Definitive Cl identification
Base Peak (Fragment) m/z 164.03 (5-Cl-3-methyleneindolenium)m/z 130.07 (3-methyleneindolenium)Core scaffold confirmation
Secondary Fragment m/z 190.04 (

)
m/z 156.08 (

)
Aldehyde functionality check
Mechanistic Causality

1. The Chlorine Shift (The "Anchor"): The presence of the chlorine atom at the C5 position introduces a consistent mass shift of +34 Da across all fragments containing the indole ring. Unlike I3P, 5-CIP exhibits a characteristic M+2 peak at ~32% intensity relative to the molecular ion, caused by the natural abundance of the


 isotope.
  • Operational Insight: If your MS spectrum at m/z 208 does not show a companion peak at m/z 210 with ~1/3 intensity, the sample is likely not 5-CIP (potential interference or misidentification).

2. The Side-Chain Cleavage (The "Scaffold Check"): Both compounds undergo a characteristic


-cleavage relative to the indole ring. The bond breaking occurs between the 

and

carbons of the propyl chain, ejecting the aldehyde moiety.
  • Mechanism: The charge is retained on the indole nitrogen system, forming a highly stable, resonance-stabilized 3-methyleneindolenium cation .

  • 5-CIP Result: m/z 208

    
     m/z 164 (Loss of 
    
    
    
    , 44 Da).
  • I3P Result: m/z 174

    
     m/z 130 (Loss of 
    
    
    
    , 44 Da).

3. Aldehyde-Specific Losses: Aldehydes in ESI(+) often undergo dehydration (


) or decarbonylation (

).
  • For 5-CIP, the loss of water yields a fragment at m/z 190 . This peak is useful for confirming the presence of the oxygenated side chain, distinguishing it from 5-chlorotryptamine (which would fragment differently, typically losing

    
    ).
    

Part 3: Visualization of Fragmentation Pathways

The following diagram illustrates the specific fragmentation pathway for 5-Chloroindole-3-propanal, highlighting the diagnostic ions used for validation.

G cluster_legend Legend Parent Parent Ion [M+H]+ m/z 208.05 (100%) m/z 210.05 (32%) Dehydrated Dehydration Product [M+H - H2O]+ m/z 190.04 Parent->Dehydrated - H2O (18 Da) Aldehyde Instability BasePeak Base Peak (5-Cl-3-methyleneindolenium) [M+H - C2H4O]+ m/z 164.03 Parent->BasePeak - C2H4O (44 Da) Beta-Cleavage (Dominant) RingFrag Ring Fragment (Quinolinium-like expansion) m/z 128.05 BasePeak->RingFrag - HCl (36 Da) High Energy CID key Blue: Precursor | Red: Diagnostic Fragment | Yellow: Secondary Path

Caption: Figure 1. ESI-MS/MS fragmentation pathway of 5-Chloroindole-3-propanal.[1] The transition from m/z 208 to 164 is the primary quantifier transition.

Part 4: Validated Experimental Protocol

To replicate these results, use the following self-validating LC-MS/MS workflow. This protocol is designed to separate 5-CIP from potential synthesis impurities like 5-chloroindole (starting material) or 5-chloroindole-3-acetic acid (oxidation byproduct).

Sample Preparation
  • Stock Solution: Dissolve 1 mg of 5-CIP standard in 1 mL of Methanol (HPLC grade).

  • Working Solution: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.

    • Why Formic Acid? Aldehydes ionize poorly in neutral conditions; protonation is required for efficient ESI(+).

LC-MS/MS Conditions
  • System: UHPLC coupled to Triple Quadrupole (QqQ) or Q-TOF.

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

MS Parameters (Source Dependent)
  • Ionization: ESI Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 20 V (Keep low to prevent in-source fragmentation of the labile aldehyde).

  • Collision Energy (CID):

    • For m/z 190 (Water loss): 10-15 eV.

    • For m/z 164 (Base peak): 20-25 eV.

Self-Validating QC Steps
  • The "Blank" Check: Inject Mobile Phase B. Ensure no background signal at m/z 208.

  • The Isotope Ratio Check: In the MS1 scan, integrate the peaks at 208 and 210. The area ratio must be

    
    . Deviation indicates co-eluting impurities or detector saturation.
    
  • The Fragment Ratio Check: In MS2, the ratio of m/z 164 to m/z 190 should remain constant for a pure compound. A shift suggests the presence of an alcohol impurity (which would favor water loss) or an acid impurity.

Part 5: Decision Workflow for Impurity Identification

Use this logic flow to interpret your MS data when analyzing "5-Chloroindole Propanal" samples of unknown purity.

DecisionTree Start Analyze Sample (ESI+ Full Scan) CheckMass Observe m/z 208? Start->CheckMass CheckIso Isotope Ratio 208:210 approx 3:1? CheckMass->CheckIso Yes ResultImp1 SUSPECT: Indole-3-Propanal (Check m/z 174) CheckMass->ResultImp1 No (Found 174) CheckFrag MS/MS of 208 Major fragment 164? CheckIso->CheckFrag Yes ResultImp2 SUSPECT: Non-Chlorinated Analog or Interference CheckIso->ResultImp2 No (No +2 peak) ResultPure CONFIRMED 5-Chloroindole-3-Propanal CheckFrag->ResultPure Yes ResultImp3 SUSPECT: 5-Chlorotryptamine (Check for NH3 loss / m/z 191) CheckFrag->ResultImp3 No (Fragment 191?)

Caption: Figure 2. Logic gate for confirming 5-CIP identity and ruling out common synthesis byproducts.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 6-Chloroindole (Isomer Comparison). National Institute of Standards and Technology.[2][3] Link

  • BenchChem Application Notes. (2025). Mass Spectrometry Fragmentation of 1H-Indole-3-propanal.[4] BenchChem Protocols. Link

  • Holčapek, M., et al. (2010). Fragmentation behaviors of indole derivatives in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. Link

  • Doc Brown's Chemistry. (2024). Interpretation of Mass Spectra: Aldehydes and Fragmentation Patterns.[1][4][5][6][7][8]Link

Sources

Comparative Reactivity Guide: 5-Chloro vs. 5-Bromo Indole-3-Propanal

[1][2]

Executive Summary

The choice between 5-chloroindole-3-propanal (5-Cl-I3P) and 5-bromoindole-3-propanal (5-Br-I3P) is rarely a matter of simple substitution; it dictates the synthetic strategy.[1][2]

  • Select 5-Br-I3P for divergent synthesis . The bromine atom serves as a highly reactive "handle" for palladium-catalyzed cross-couplings (Suzuki, Buchwald) and lithium-halogen exchange, enabling rapid library generation at the C5 position.

  • Select 5-Cl-I3P for target-focused synthesis . The chlorine atom is significantly more inert. It is ideal when the halogen is intended as a permanent metabolic blocker (preventing CYP450 oxidation) or when the molecule must survive harsh conditions that would debrominate the analog.

Critical Constraint: Both molecules contain an aliphatic aldehyde (-CH2-CH2-CHO).[1][2] This group is chemically labile (prone to oxidation and nucleophilic attack).[1][2] It is incompatible with organolithium reagents unless protected, regardless of the halogen used.

Physicochemical Profile

The bromine atom introduces higher lipophilicity and molecular bulk, influencing both solubility and binding kinetics.[3]

Property5-Chloroindole-3-propanal5-Bromoindole-3-propanalImpact on Workflow
Atomic Radius 0.99 Å1.14 ÅBr creates greater steric demand in tight binding pockets.[1][2]
C-X Bond Energy ~96 kcal/mol~68 kcal/molBr is easier to break ; critical for oxidative addition (Pd⁰ → Pd²⁺).[1][2]
Lipophilicity (ClogP) ~2.4~2.6Br analog elutes later on Reverse Phase HPLC; lower aqueous solubility.[1][2]
Electronegativity 3.16 (Pauling)2.96 (Pauling)Cl exerts a stronger inductive withdrawing effect (-I), slightly deactivating the indole ring.[1]

Reactivity Analysis & Decision Matrix

A. Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)

This is the primary differentiator.[1][2] The rate-limiting step in these cycles is the oxidative addition of the aryl halide to the Pd(0) catalyst.

  • 5-Br-I3P (Superior): Reacts readily with standard catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) under mild conditions (60–80°C).[1]

  • 5-Cl-I3P (Challenging): The C-Cl bond is too strong for standard catalysts.[1][2] Successful coupling requires electron-rich, bulky ligands (e.g., XPhos, SPhos, JohnPhos ) or N-heterocyclic carbene (NHC) ligands (e.g., PEPPSI-iPr ) and elevated temperatures (>100°C), which may compromise the aldehyde side chain.[1]

B. Lithium-Halogen Exchange[1][2]
  • 5-Br-I3P: Undergoes rapid exchange with t-BuLi or n-BuLi at -78°C.

    • Warning: The aldehyde MUST be protected (e.g., as a dioxolane acetal) prior to lithiation. Failure to protect results in immediate polymerization or alkylation of the aldehyde.

  • 5-Cl-I3P: Generally inert to Lithium-Halogen exchange under standard conditions.[1][2] Attempts often lead to deprotonation at C2 (directed ortho-metallation) rather than exchange at C5.[1][2]

C. Aldehyde Functionalization (Reductive Amination)

Both analogs behave identically here. The halogen at C5 is sufficiently distant (5 bonds away) that it exerts negligible electronic influence on the aldehyde carbonyl.

  • Chemo-selectivity: Reductive amination (using NaBH(OAc)₃) is highly chemoselective.[1][2] It preserves both the Chloro and Bromo substituents.[4]

Strategic Workflows (Visualized)

The following diagram illustrates the decision logic for selecting the correct starting material based on the desired transformation.

ReactivityWorkflowStartTarget Molecule DesignDecisionIs the C5-Halogen a permanent feature?Start->DecisionRouteClRoute A: 5-Chloro(Metabolic Stability)Decision->RouteClYes (Keep Halogen)RouteBrRoute B: 5-Bromo(Diversity Handle)Decision->RouteBrNo (Modify C5)StepClReductive Amination(Aldehyde Reaction)RouteCl->StepClStandard ProtocolStepBr_ProtectStep 1: Acetal Protection(Mask Aldehyde)RouteBr->StepBr_ProtectEssentialFinalFinal Drug CandidateStepCl->FinalStepBr_CoupleStep 2: Suzuki/Buchwald(Modify C5)StepBr_Protect->StepBr_CouplePd-CatalysisStepBr_DeprotectStep 3: DeprotectionStepBr_Couple->StepBr_DeprotectAcid HydrolysisStepBr_Deprotect->Final

Figure 1: Decision tree for selecting 5-Cl vs 5-Br indole-3-propanal based on synthetic goals.

Experimental Protocols

Protocol A: Chemoselective Reductive Amination

Applicable to both 5-Cl and 5-Br variants.[1][2] Demonstrates aldehyde reactivity without disturbing the halogen.

Objective: Synthesis of 5-halo-tryptamine derivatives.

  • Reagents:

    • Substrate: 5-Bromoindole-3-propanal (1.0 equiv)[1][2]

    • Amine: Morpholine (1.2 equiv)[1]

    • Reductant: Sodium triacetoxyborohydride (STAB, 1.5 equiv)

    • Solvent: 1,2-Dichloroethane (DCE)[1][2]

    • Acid Catalyst: Acetic Acid (1.0 equiv)[1]

  • Procedure:

    • Dissolve 5-Bromoindole-3-propanal (1 mmol) and morpholine (1.2 mmol) in DCE (10 mL).

    • Add Acetic Acid (1 mmol) to catalyze imine formation.[2] Stir at Room Temperature (RT) for 30 mins.

    • Critical Step: Add STAB (1.5 mmol) portion-wise. Note: STAB is preferred over NaBH₄ because it does not reduce the aldehyde to alcohol and does not dehalogenate the indole.

    • Stir at RT for 4–12 hours under Nitrogen.

    • Quench: Add saturated NaHCO₃ solution. Extract with DCM.[1][2]

    • Purification: Silica gel chromatography (MeOH/DCM).[1][2]

  • Expected Outcome: >85% yield of the tertiary amine. The C-Br bond remains intact.[1][2]

Protocol B: Suzuki-Miyaura Coupling (C5 Functionalization)

Specific to 5-Bromoindole-3-propanal. 5-Chloro will fail under these mild conditions.[1][2]

Objective: Coupling phenylboronic acid to C5.

  • Pre-requisite: Protection of the aldehyde is highly recommended to prevent side reactions (aldol condensation) under basic coupling conditions.[2] Convert to dimethyl acetal using MeOH/pTsOH.[2]

  • Reagents:

    • Substrate: 5-Bromoindole-3-propanal dimethyl acetal (1.0 equiv)[1][2]

    • Boronic Acid: Phenylboronic acid (1.2 equiv)[1]

    • Catalyst: Pd(dppf)Cl₂[1]·DCM (3–5 mol%)[1]

    • Base: K₂CO₃ (2.0 M aqueous solution, 3 equiv)

    • Solvent: 1,4-Dioxane (degassed)[1][2]

  • Procedure:

    • Charge a reaction vial with the protected indole, boronic acid, and Pd catalyst.

    • Evacuate and backfill with Nitrogen (3 cycles).[2] Oxygen inhibits the catalytic cycle.

    • Add Dioxane and aqueous K₂CO₃ via syringe.[2]

    • Heat to 80°C for 4–6 hours.

    • Workup: Cool, filter through Celite, dilute with water, extract with EtOAc.

    • Deprotection (One-pot option): Treat the crude acetal with 1M HCl in THF at RT for 1 hour to regenerate the aldehyde.

  • Self-Validating Check:

    • Monitor by TLC.[1][2][5][6] The starting bromide (less polar) should disappear.

    • If using the 5-Chloro analog, starting material will remain unreacted at 80°C.[2]

References

  • Gribble, G. W. (2010).[2] Heterocyclic Scaffolds II: Reactions and Applications of Indoles. Springer.[1][2] (Detailed review of indole halogen reactivity).

  • Ishiyama, T., et al. (1995).[2] "Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes". Journal of Organic Chemistry, 60(23), 7508–7510. Link (Foundational text on Bromo vs Chloro coupling rates).

  • Surry, D. S., & Buchwald, S. L. (2008).[2] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide". Chemical Science, 2(1), 27-50.[1][2] Link (Protocols for activating inert 5-Chloroindoles).[1][2]

  • PubChem. (2023).[1][2] "5-Bromoindole-3-propanal Compound Summary". National Library of Medicine.[2] Link

  • Li, J. J. (2014).[2] Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[1][2] (Reference for Fischer Indole and Vilsmeier-Haack synthesis of the aldehyde precursors).

spectroscopic differentiation between indole-3-propanal and indole-3-propionic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Differentiating Indole-3-propanal (I3PA) from Indole-3-propionic acid (IPA) is a critical analytical challenge in tryptophan metabolomics, particularly when studying gut microbiota-host interactions. While both share the indole scaffold and a three-carbon side chain, they possess distinct terminal functional groups—an aldehyde versus a carboxylic acid .

This guide provides a definitive spectroscopic framework to distinguish these metabolites. The differentiation relies on detecting the unique electronic and vibrational signatures of the terminal carbonyl environments. Nuclear Magnetic Resonance (NMR) serves as the gold standard for structural confirmation, while Mass Spectrometry (MS) offers high-sensitivity detection in complex matrices.

Chemical Fundamentals & Stability

Understanding the physicochemical properties is the first step in accurate analysis. The primary differentiator is the oxidation state of the terminal carbon.

FeatureIndole-3-Propanal (I3PA)Indole-3-Propionic Acid (IPA)
CAS Number 2962-34-7 (Generic/Related)830-96-6
Formula


MW 173.21 g/mol 189.21 g/mol
Functional Group Aldehyde (-CHO)Carboxylic Acid (-COOH)
Stability Low. Prone to oxidation (to IPA) or reduction (to Indole-3-propanol). Requires inert atmosphere (Ar/N2).High. Stable solid. Resistant to spontaneous oxidation under standard conditions.
Polarity Moderate (Less polar than IPA).High (H-bond donor/acceptor).[1][2]

Critical Note: I3PA is a transient metabolic intermediate. In biological samples, it often oxidizes spontaneously to IPA. Proper sample handling (rapid freezing, antioxidant addition) is required to prevent artifacts.

Spectroscopic Deep Dive

A. Nuclear Magnetic Resonance (NMR) – The Gold Standard

H-NMR provides the most unambiguous differentiation. The key lies in the chemical shift of the side-chain protons, particularly the terminal proton.
  • Indole-3-Propanal (I3PA): Look for the distinct aldehyde proton downfield (9-10 ppm) and the specific splitting of the adjacent methylene group.

  • Indole-3-Propionic Acid (IPA): Look for the absence of the aldehyde proton and the presence of a broad, exchangeable acid proton (10-12 ppm).

Comparative


H-NMR Shifts (in DMSO-

or CDCl

):
Proton PositionI3PA (Aldehyde)

(ppm)
IPA (Acid)

(ppm)
Multiplicity & Coupling
Aldehyde (-CHO) 9.70 – 9.85 AbsentTriplet (

Hz)
Acid (-COOH) Absent10.5 – 12.0 Broad Singlet (Exchangeable)

-CH

(to C=O)
2.80 – 2.95 2.60 – 2.75 Triplet / Multiplet

-CH

(Indole-C3)
3.05 – 3.15 2.95 – 3.05 Triplet
Indole N-H ~10.8~10.8Broad Singlet
Indole C2-H ~7.0 – 7.2~6.9 – 7.1Doublet / Multiplet

Mechanistic Insight: The aldehyde proton in I3PA couples with the adjacent


-methylene protons, often splitting into a triplet with a small coupling constant (

Hz). The carboxylic acid proton in IPA does not couple significantly and is often broadened or invisible due to chemical exchange with trace water in the solvent.
B. Infrared Spectroscopy (IR) – Functional Group Fingerprinting

IR is excellent for quick confirmation of the functional group status (oxidation level).

  • I3PA (Aldehyde):

    • C=O Stretch: Sharp band at 1720–1740 cm⁻¹ .

    • C-H Stretch (Fermi Resonance): Two weak bands at ~2720 cm⁻¹ and ~2820 cm⁻¹ . This "Fermi doublet" is diagnostic for aldehydes and absent in acids.

  • IPA (Acid):

    • O-H Stretch: Very broad, intense band spanning 2500–3300 cm⁻¹ (often overlaps C-H stretches).[3]

    • C=O Stretch: Intense band at 1700–1725 cm⁻¹ (often lower frequency than aldehydes due to H-bonding dimers).[4]

C. Mass Spectrometry (MS) – High Sensitivity Detection

For complex biological matrices (plasma, fecal water), LC-MS/MS is the method of choice.

  • Molecular Ion (

    
     or 
    
    
    
    ):
    • I3PA: m/z 173 (Electron Impact) or 174 (ESI+).

    • IPA: m/z 189 (Electron Impact) or 190 (ESI+).

  • Fragmentation Patterns (MS/MS):

    • I3PA: Loss of 29 Da (-CHO) or 28 Da (-CO). Common fragment: Indole-3-ethyl cation (m/z 144).

    • IPA: Loss of 45 Da (-COOH) or 44 Da (-CO

      
      ). Common fragment: Indole-3-ethyl cation (m/z 144) or Indole-3-methyl cation (m/z 130).
      

Experimental Workflow: Decision Tree

This workflow outlines the logical steps to identify the unknown metabolite.

G Start Unknown Indole Metabolite (Sample) Step1 1. Mass Spectrometry (LC-MS) Determine Molecular Weight Start->Step1 Decision1 m/z = 190 (ESI+)? Step1->Decision1 Decision2 m/z = 174 (ESI+)? Step1->Decision2 PathIPA Suspected: Indole-3-Propionic Acid (IPA) Decision1->PathIPA Yes PathI3PA Suspected: Indole-3-Propanal (I3PA) Decision2->PathI3PA Yes Step2 2. Confirmation via NMR / IR PathIPA->Step2 PathI3PA->Step2 TestIPA Check for Broad O-H (IR) Check for Acid Proton >10ppm (NMR) Step2->TestIPA TestI3PA Check for Fermi Doublet (IR) Check for Aldehyde Proton ~9.8ppm (NMR) Step2->TestI3PA ResultIPA CONFIRMED: Indole-3-Propionic Acid (Stable Metabolite) TestIPA->ResultIPA ResultI3PA CONFIRMED: Indole-3-Propanal (Unstable Intermediate) TestI3PA->ResultI3PA

Caption: Decision tree for the spectroscopic identification of Indole-3-propanal vs. Indole-3-propionic acid.

Chromatographic Separation (HPLC)

When analyzing mixtures, retention time (


) differences on Reverse Phase (C18) columns are distinct, though pH-dependent.

Protocol: Acidic Mobile Phase (Standard)

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 15 min.

Expected Behavior:

  • Indole-3-Propionic Acid (IPA): Elutes earlier than I3PA in many gradients due to the polarity of the carboxylic acid group, unless the pH is very low (<2.5) making it fully protonated and hydrophobic. In standard 0.1% FA (pH ~2.7), IPA is often retained well but shows a distinct peak shape.

  • Indole-3-Propanal (I3PA): Generally elutes after IPA (or Indole-3-acetic acid) because the aldehyde is less polar than the carboxylic acid (which has both H-bond donor and acceptor capabilities).

  • Detection: UV at 280 nm (Indole ring absorption).

Summary Comparison Table

Analytical MethodIndole-3-Propanal (I3PA)Indole-3-Propionic Acid (IPA)

H-NMR (Diagnostic)
Triplet at ~9.8 ppm Broad singlet >10.5 ppm
IR (Diagnostic) Fermi Doublet (2720/2820 cm⁻¹) Broad O-H (2500-3300 cm⁻¹)
MS (ESI+) m/z 174 m/z 190
Solubility Soluble in organic solvents; low water solubility.Soluble in organic solvents; soluble in alkaline water.
Biological Role Transient intermediate (Tryptophan metabolism).Bioactive end-product (Antioxidant, Barrier function).[1][5][6][7]

References

  • BenchChem. (2025). Mass Spectrometry Fragmentation of 1H-Indole-3-propanal. Retrieved from

  • Wikoff, W. R., et al. (2009). Metabolomic analysis of the effects of indole-3-propionic acid on the gut microbiome.
  • Doc Brown's Chemistry. (2024). Interpretation of the infrared spectrum of propanoic acid. Retrieved from

  • NIST Chemistry WebBook. (2023). 3-(1H-Indol-3-yl)propanoic acid IR Spectrum. Retrieved from

  • Compound Interest. (2015).[2] A Guide to 1H NMR Chemical Shift Values. Retrieved from

Sources

Safety Operating Guide

Proper Disposal Procedures: 3-(5-chloro-1H-indol-3-yl)propanal

[1][2]

Executive Emergency Summary

IMMEDIATE ACTION REQUIRED:

  • Classification: HALOGENATED ORGANIC WASTE .

  • Segregation: STRICTLY segregate from non-halogenated solvents and strong oxidizers.[1][2]

  • Container: High-density polyethylene (HDPE) or glass with a PTFE-lined cap.[3][1]

  • Labeling: Must be clearly tagged as "Halogenated Organic Waste" with specific constituent listing.[1][2]

DO NOT:

  • DO NOT dispose of down the drain (Strict Prohibition).[1][2]

  • DO NOT mix with acidic waste streams (Risk of polymerization/exotherm).[3][1][2]

  • DO NOT mix with oxidizing agents (Risk of uncontrolled oxidation to carboxylic acid).[3][1][2]

Chemical Profile & Hazard Identification

To ensure proper handling, the chemical nature of the waste must be understood.[1][2] This compound is a halogenated indole derivative with a reactive aldehyde side chain.[1][2]

Property Data / Description
Chemical Name 3-(5-chloro-1H-indol-3-yl)propanal
Structure Indole core, 5-position Chloro group, 3-position Propanal chain
Molecular Formula C₁₁H₁₀ClNO
Related CAS Alcohol Analog:[3][1][4][5][6] 141071-81-0; Amine Analog:[3][1] 54298-68-9
Physical State Solid (typically off-white to yellow powder)
Primary Hazard Halogenated Organic (Environmental Toxin)
Secondary Hazard Aldehyde Reactivity (Oxidation/Polymerization risk)
Sensitivity Light and Air Sensitive (Indole moiety)
Critical Hazard Analysis
  • Halogen Content: The presence of the chlorine atom at the 5-position mandates disposal via high-temperature incineration capable of scrubbing acid gases (HCl).[3][1] It cannot be processed with standard fuel-blending waste streams.[3][1][2]

  • Aldehyde Reactivity: Aldehydes are prone to air oxidation, forming carboxylic acids (3-(5-chloro-1H-indol-3-yl)propanoic acid).[3][1] While generally stable in solid form, in solution they can polymerize in the presence of strong acids or bases.[1][2]

  • Indole Sensitivity: Indoles darken upon exposure to light and air.[1][2] This color change does not alter the waste classification but indicates chemical degradation.[1]

Waste Classification & Segregation Logic

Proper segregation is the single most effective safety control in chemical disposal.[1] You must distinguish this compound from general organic waste due to its halogen content.[1][2]

Decision Logic Diagram

The following workflow illustrates the decision process for classifying and containerizing this specific waste stream.

DisposalLogicStartWaste: 3-(5-chloro-1H-indol-3-yl)propanalStateCheckPhysical State?Start->StateCheckSolidPure Solid / PowderStateCheck->SolidLiquidSolution (HPLC Waste / Reaction Mix)StateCheck->LiquidSolidContainerContainer: Wide-mouth HDPE JarLabel: Hazardous Waste - SolidSolid->SolidContainerSolventCheckSolvent Type?Liquid->SolventCheckHalogenatedSolventHalogenated Solvent(DCM, Chloroform)SolventCheck->HalogenatedSolventNonHalogenatedSolventNon-Halogenated Solvent(MeOH, EtOAc, DMSO)SolventCheck->NonHalogenatedSolventHaloWasteStreamStream: Halogenated Liquid Waste(High BTU Incineration)HalogenatedSolvent->HaloWasteStreamNonHalogenatedSolvent->HaloWasteStream*Must be upgraded toHalogenated stream due to solute

Figure 1: Waste Classification Decision Tree.[3][1][2] Note that even if dissolved in a non-halogenated solvent (like Methanol), the presence of the chlorinated solute generally forces the entire mixture into the "Halogenated" waste stream to prevent contamination of fuel-blending operations.

Step-by-Step Disposal Protocols

Protocol A: Disposal of Pure Solid

Context: Expired reagent, degraded samples, or excess synthesis product.[1][2]

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a glass amber jar.

  • Transfer:

    • Work inside a chemical fume hood to avoid inhalation of dust.[1][2]

    • Transfer the solid using a disposable spatula.[1]

    • Do not dissolve the solid unnecessarily; solid waste is often cheaper and safer to transport than liquid waste.[1][2]

  • Labeling:

    • Affix a hazardous waste tag immediately.[1][2]

    • Chemical Name: Write out the full name: "3-(5-chloro-1H-indol-3-yl)propanal".

    • Hazard Checkbox: Check "Toxic" and "Irritant".[1][2]

  • Storage: Store in the "Solid Waste" satellite accumulation area, away from oxidizers.

Protocol B: Disposal of Liquid Solutions (Reaction Mixtures/HPLC Waste)

Context: Mother liquors, HPLC effluent, or reaction byproducts.[1][2][7]

  • Compatibility Check: Ensure the solution pH is between 4 and 10.

    • Why? Strongly acidic conditions can induce polymerization of the indole/aldehyde.[1][2] Strongly basic conditions can cause aldol condensation.[1][2]

    • Action: If pH < 4 or > 10, neutralize slowly with dilute Sodium Bicarbonate or dilute HCl/Acetic Acid respectively before adding to the waste container.[1][2]

  • Container Selection: Use a standard safety waste carboy (typically 4L or 20L HDPE) designated for HALOGENATED SOLVENTS .[3][1][2]

  • Segregation:

    • CRITICAL: Even if the solvent is Methanol or DMSO (non-halogenated), the presence of the chlorinated indole contaminates the stream.[1][2] You must pour this into the HALOGENATED waste container.

  • Labeling:

    • List all solvents (e.g., "Methanol 95%, Water 4%").[1][2]

    • List the solute: "3-(5-chloro-1H-indol-3-yl)propanal <1%".[3][1]

    • Ensure the "Halogenated" identifier is prominent.[1][2]

Spill Response & Safety

Personal Protective Equipment (PPE)[1][2]
  • Gloves: Nitrile gloves (double-gloving recommended for solutions).[3][1]

  • Eye Protection: Chemical splash goggles.[1][2]

  • Respiratory: If handling large quantities of powder outside a fume hood, use an N95 or P100 particulate respirator.[1][2]

Spill Cleanup Workflow

In the event of a spill, follow this self-validating containment procedure.

SpillResponseAssess1. Assess Volume & State(Solid vs Liquid)Secure2. Secure Area(Alert personnel, PPE up)Assess->SecureSolidSpillSolid SpillSecure->SolidSpillLiquidSpillLiquid SpillSecure->LiquidSpillSweep3a. Wet Wipe / Scoop(Avoid dust generation)SolidSpill->SweepAbsorb3b. Absorb w/ Vermiculiteor Universal PadsLiquidSpill->AbsorbBag4. Double Bag WasteLabel as HazardousSweep->BagAbsorb->BagClean5. Decontaminate Surface(Soap & Water)Bag->Clean

Figure 2: Spill Response Protocol. This linear workflow ensures containment precedes cleaning.[3][1]

Regulatory Compliance (US Focus)

  • RCRA Classification: This compound is not specifically P-listed or U-listed.[3][1][2] However, it must be characterized by the generator.[1][2]

    • Characteristic Waste: If the waste contains halogenated solvents (like DCM) used in the process, it carries the F002 code.[1][2]

    • Toxicity: Due to the indole alkaloid structure, it should be treated as toxic unless LD50 data proves otherwise.[1][2]

  • EPA Waste Code Recommendation:

    • If pure solid: Assign D001 (if ignitable/oxidizable) or generic "Non-RCRA Regulated Hazardous Waste" (depending on state regulations), but best practice is to manage as Toxic .[1][2]

    • If in halogenated solvent: F002 .[1][2]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][7] [Link]

  • PubChem. (n.d.).[3][1][2] Compound Summary for 5-chloro-L-tryptophan (Related Structure). National Library of Medicine.[1] [Link][3][1]

  • US Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov.[1] [Link]

Navigating the Safe Handling of 3-(5-chloro-1H-indol-3-yl)propanal: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists in the dynamic field of drug development, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for handling 3-(5-chloro-1H-indol-3-yl)propanal. By understanding the potential hazards associated with its structural components—a chlorinated indole and an aldehyde—we can implement robust safety protocols that protect ourselves, our colleagues, and our research environment.

The following procedures are synthesized from established best practices for handling analogous chemical structures. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the principles of chemical safety, hazard mitigation, and risk assessment for its constituent functional groups provide a strong foundation for safe laboratory operations.

Understanding the Hazard Landscape

To establish a comprehensive safety plan, we must first dissect the potential risks inherent in the molecular structure of 3-(5-chloro-1H-indol-3-yl)propanal.

  • Indole Moiety: Indole and its derivatives can be harmful if swallowed and toxic in contact with skin. They are also known to cause skin irritation and serious eye damage, and may cause respiratory irritation.

  • Aldehyde Group: Aldehydes as a class are reactive compounds. Inhalation of aldehyde vapors can lead to respiratory irritation and airway constriction. They are also known to cause contact dermatitis. Acetaldehyde, a simple aldehyde, is considered a possible human carcinogen and a reproductive toxin in animals.

  • Chlorinated Organic Compound: The presence of a chlorine atom designates this compound as a halogenated organic. These compounds require specific disposal procedures due to their potential environmental toxicity. Combustion of halogenated compounds can also produce toxic fumes such as hydrogen chloride and phosgene.

Given these characteristics, a cautious approach is warranted, treating the compound as potentially toxic, irritant, and environmentally hazardous.

The Hierarchy of Controls: A Multi-Layered Safety Approach

Personal Protective Equipment (PPE) is the final line of defense. Before reaching for gloves and goggles, a systematic approach to safety, known as the hierarchy of controls, must be implemented. This prioritizes eliminating or minimizing the hazard at its source.

HierarchyOfControls cluster_0 Hierarchy of Controls for Chemical Handling Elimination Elimination (Not Feasible for Research) Substitution Substitution (Use a less hazardous alternative) Elimination->Substitution Most Effective Engineering Engineering Controls (Fume Hood, Ventilated Enclosure) Substitution->Engineering Administrative Administrative Controls (SOPs, Training, Labeling) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE Least Effective

Caption: The Hierarchy of Controls, prioritizing the most effective safety measures.

For handling 3-(5-chloro-1H-indol-3-yl)propanal, Engineering Controls are paramount. All handling of this compound, especially in its powdered form or when preparing solutions, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.

Personal Protective Equipment (PPE): Your Essential Barrier

When direct handling is unavoidable, a carefully selected PPE ensemble is mandatory. The minimum required PPE should always include pants and closed-toe shoes.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or Butyl rubber glovesAldehydes can be particularly aggressive towards certain glove materials. Butyl rubber and nitrile are recommended for their resistance to aldehyde solutions. Latex gloves are not suitable. Always inspect gloves for damage before use and change them frequently.
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standardsProtects against splashes, mists, and dust.
Face shield (in addition to goggles)Required when there is a significant risk of splashes, such as when handling larger quantities or during vigorous mixing.
Body Protection Flame-retardant laboratory coatProvides a primary barrier against spills and splashes.
Chemical-resistant apron and sleevesRecommended when there is a significant splash hazard, offering an additional layer of protection over the lab coat.
Respiratory Protection NIOSH-approved respiratorMay be required if engineering controls are insufficient or during a large spill. Use of a respirator requires enrollment in a respiratory protection program, including fit testing.

Procedural Guidance for Safe Handling and Disposal

A self-validating protocol relies on clear, repeatable steps. The following workflows for handling and disposal are designed to minimize exposure and ensure regulatory compliance.

Step-by-Step Handling Protocol
  • Preparation: Before handling the compound, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items.

  • Donning PPE: Put on all required PPE as outlined in the table above.

  • Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood. Use a disposable weighing boat to prevent contamination of balances. Avoid creating dust.

  • Solution Preparation: When dissolving the compound, add the solvent slowly to the solid to minimize splashing. Keep the container capped when not in use.

  • Post-Handling: After handling, decontaminate the work surface. Remove gloves and wash hands thoroughly with soap and water.

Emergency Procedures
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Spill: For a small spill within a fume hood, use an absorbent material to soak up the spill. Place the absorbed material into a sealed container for proper waste disposal. For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) office.

Disposal Plan: A Critical Final Step

Proper waste management is crucial to laboratory safety and environmental responsibility. As a halogenated organic compound, 3-(5-chloro-1H-indol-3-yl)propanal requires specific disposal procedures.

DisposalWorkflow cluster_1 Waste Disposal Workflow Start Generate Waste Segregate Segregate Halogenated Waste (Solid & Liquid) Start->Segregate Container Use Designated, Labeled, and Sealed Waste Container Segregate->Container Store Store in a Ventilated, Secondary Containment Area Container->Store Dispose Arrange for Pickup by EHS Store->Dispose

Caption: A streamlined workflow for the proper disposal of halogenated chemical waste.

Key Disposal Principles:

  • Segregation is Mandatory: Halogenated organic waste must be collected separately from non-halogenated waste.

  • Labeling: Waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical names of the contents.

  • Container Integrity: Use containers that are in good condition, compatible with the waste, and have a tightly sealing lid.

  • Aqueous Waste: Do not dispose of organic compounds down the drain.

By adhering to these protocols, you contribute to a culture of safety and ensure the integrity of your research. This guide serves as a foundational document; always consult your institution's specific Chemical Hygiene Plan and EHS office for additional guidance.

References

  • Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions.
  • Personal Protective Equipment for Chemical Exposures (7/24) - Safe Operating Procedure.
  • How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | UK - SDS Manager.
  • The importance of Personal Protective Equipment in the handling of chemicals.
  • Personal Protective Equipment (PPE) - CHEMM.
  • What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals? | Homework.Study.com.
  • Chapter 7 - Management Procedures For Specific Waste Types.
  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group.
  • INDOLE (2-13C, 98%) - Cambridge Isotope Laboratories.
  • Safe Handing & Disposal of Organic Substances – HSC Chemistry - Science Ready.
  • LAB 4 - ALDEHYDES AND KETONES - Chemistry LibreTexts.
  • SAFETY DATA SHEET - Sigma-Aldrich.
  • acetaldehyde.
  • Safety Data Sheet: Kovacs' Indole Reagent - ChemScience.
  • Chemical Waste Disposal Guidelines.
  • Safe Use of Glutaraldehyde in Health Care - OSHA.
  • Indole - Safety Data Sheet - ChemicalBook.
  • Lab Safety Guideline: Formaldehyde 37%.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(5-chloro-1H-indol-3-yl)propanal
Reactant of Route 2
3-(5-chloro-1H-indol-3-yl)propanal

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.